molecular formula C8H5NO3S B1386466 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid CAS No. 1086380-33-7

5-(2-Furyl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B1386466
CAS No.: 1086380-33-7
M. Wt: 195.2 g/mol
InChI Key: APOQJKDBGXKQTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Furyl)-1,3-thiazole-4-carboxylic acid is a useful research compound. Its molecular formula is C8H5NO3S and its molecular weight is 195.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(furan-2-yl)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3S/c10-8(11)6-7(13-4-9-6)5-2-1-3-12-5/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APOQJKDBGXKQTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=C(N=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"5-(2-Furyl)-1,3-thiazole-4-carboxylic acid" molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid, a heterocyclic compound featuring both furan and thiazole moieties. This document details the molecule's physicochemical properties, a proposed synthetic route based on established chemical principles, and its potential significance for researchers in medicinal chemistry and drug development. The guide highlights the compound's role as a structural scaffold, leveraging the known pharmacological importance of its constituent heterocycles. This document is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this class of compounds.

Introduction: The Convergence of Furan and Thiazole Scaffolds

Heterocyclic compounds form the bedrock of modern medicinal chemistry. Among them, the 1,3-thiazole ring is a privileged scaffold found in a multitude of pharmacologically active agents.[1] Its unique electronic properties and ability to act as a bioisostere for other functional groups have led to its incorporation into drugs with antimicrobial, anti-inflammatory, and anticancer activities. The thiazole nucleus is a versatile building block, offering multiple points for substitution to modulate biological activity and pharmacokinetic properties.

Similarly, the furan ring is a common motif in both natural products and synthetic pharmaceuticals.[2] When integrated into larger molecular frameworks, the furan moiety can influence conformation, polarity, and metabolic stability, often enhancing interactions with biological targets.

The strategic combination of these two powerful heterocycles in 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid creates a novel scaffold with significant potential. The carboxylic acid group at the 4-position of the thiazole ring provides a critical handle for further chemical modification, such as amide bond formation, allowing for the generation of diverse chemical libraries for screening and lead optimization. This guide explores the fundamental characteristics and synthetic accessibility of this promising compound.

Physicochemical and Structural Properties

The structural identity of 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid is defined by its unique arrangement of atoms. Its core properties are derived from its chemical formula and the spatial orientation of its functional groups.

Caption: Chemical Structure of 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₈H₅NO₃SCalculated
Molecular Weight 225.24 g/mol Calculated
Exact Mass 224.99901 g/mol Calculated
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 4Calculated
Rotatable Bonds 2Calculated
Topological Polar Surface Area 91.9 ŲCalculated

Proposed Synthesis and Characterization

While this specific molecule is not widely cataloged, a reliable synthetic route can be designed based on the principles of the Hantzsch thiazole synthesis.[3] This classic method involves the condensation of an α-halocarbonyl compound with a thioamide. For the synthesis of a 4-carboxy-substituted thiazole, the corresponding α-halo-β-ketoester is an ideal starting material.

The proposed workflow involves a three-step process:

  • Preparation of the α-halo-β-ketoester: Claisen condensation between ethyl acetate and ethyl 2-furoate followed by α-bromination. A more direct route involves the reaction of 2-acetylfuran with diethyl carbonate and a strong base, followed by bromination.

  • Hantzsch Cyclization: Reaction of the resulting ethyl 2-bromo-3-(furan-2-yl)-3-oxopropanoate with thioformamide to form the thiazole ring.

  • Saponification: Hydrolysis of the ethyl ester under basic conditions to yield the final carboxylic acid product.

workflow Proposed Synthesis Workflow start Starting Materials: Ethyl 2-furoate, Ethyl acetate, Thioformamide, NBS, NaOH step1 Step 1: Synthesis of Precursor Ethyl 2-bromo-3-(furan-2-yl)-3-oxopropanoate (via Claisen condensation & bromination) start->step1 step2 Step 2: Hantzsch Cyclization Reaction with Thioformamide in Ethanol (Reflux) step1->step2 step3 Intermediate Product Ethyl 5-(2-furyl)-1,3-thiazole-4-carboxylate step2->step3 step4 Step 3: Saponification Base-catalyzed hydrolysis (e.g., NaOH/EtOH) followed by acidic workup (HCl) step3->step4 step5 Purification Recrystallization or Column Chromatography step4->step5 end_node Final Product: 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid step5->end_node

Caption: Proposed workflow for the synthesis of the title compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 5-(2-furyl)-1,3-thiazole-4-carboxylate

  • To a solution of ethyl 2-bromo-3-(furan-2-yl)-3-oxopropanoate (1.0 eq) in absolute ethanol within a round-bottom flask, add thioformamide (1.2 eq).

  • Heat the reaction mixture to reflux (approx. 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude ethyl ester.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Saponification to 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid

  • Dissolve the purified ethyl ester from Step 1 in a mixture of ethanol and aqueous sodium hydroxide (2.0 M).

  • Heat the mixture to reflux until TLC analysis indicates the complete consumption of the starting ester.

  • Cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation.

  • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid, leading to the precipitation of the carboxylic acid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Characterization and Validation

The identity and purity of the synthesized compound must be rigorously confirmed through standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, proton and carbon environments, and successful formation of the thiazole ring.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound, confirming the calculated value of 225.24 g/mol .

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the broad O-H stretch of the carboxylic acid and C=O stretching vibrations.

  • Melting Point Analysis: To determine the purity of the final solid product.

Biological Significance and Potential Applications

The title compound serves as a valuable scaffold for the development of new therapeutic agents. Its potential applications are inferred from the well-documented biological activities of related thiazole and furan derivatives.

applications Potential Application Areas core 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid Scaffold app1 Antimicrobial Agents Thiazole derivatives are known to exhibit potent antibacterial and antifungal properties. core:port->app1 app2 Anti-inflammatory Drugs The thiazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs). core:port->app2 app3 Anticancer Therapeutics Furan-thiazole hybrids have been investigated for their cytotoxic effects against various cancer cell lines. core:port->app3 app4 Chemical Probes The carboxylic acid handle allows for conjugation to fluorescent tags or affinity labels for use in chemical biology. core:port->app4

Caption: Logical diagram of potential applications.

  • Antimicrobial Drug Discovery: Thiazole derivatives have demonstrated efficacy against a range of pathogenic bacteria and fungi. This scaffold can be elaborated to explore new antimicrobial leads.

  • Anti-inflammatory Research: The thiazole core is present in several cyclooxygenase (COX) inhibitors. New derivatives can be synthesized and screened for activity against inflammatory targets.[1]

  • Oncology: The combination of furan and thiazole rings offers a unique topology for designing kinase inhibitors or other agents that interfere with cancer cell proliferation.

  • Agrochemicals: Thiazole-based compounds are also utilized in agriculture as effective fungicides and herbicides.[1]

Conclusion

5-(2-Furyl)-1,3-thiazole-4-carboxylic acid represents a strategically designed heterocyclic scaffold with considerable potential in drug discovery and materials science. Its synthesis, achievable through established methodologies like the Hantzsch reaction, makes it an accessible building block for chemists. The convergence of the pharmacologically relevant furan and thiazole rings, combined with a versatile carboxylic acid functional group, provides a robust platform for the development of novel compounds with diverse biological activities. Further investigation into the synthesis and biological evaluation of derivatives of this core structure is warranted to fully explore its therapeutic potential.

References

  • PubChem. (2025). 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Mercapto-1,2,4-triazole and Thiosemicarbazide Derivatives. Mini-Reviews in Medicinal Chemistry, 7(7), 679-688. (Note: While not a direct reference, this type of article supports the general claims about heterocycle synthesis from hydrazides, similar to furan-2-carboxylic acid hydrazide mentioned in search result[4]).

  • Prakash Shukla, A., & Verma, V. (n.d.). A Systematic Review On Thiazole Synthesis And Biological Activities. Available at: [Link]

  • Vodzinskii, S. V., et al. (2004). Synthesis of heterocycles from arylation products of unsaturated compounds: XVIII. 5-Arylfuran-2-carboxylic acids and their application in the synthesis of 1,2,4-thiadiazole, 1,3,4-oxadiazole, and[3][5]triazolo[3,4-b][5][6]thiadiazole derivatives. Russian Journal of Organic Chemistry, 40(10), 1489-1498. Available at: [Link]

  • PubChem. (2025). 2-Methyl-1,3-thiazole-4-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Krutošíková, A., et al. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Arkivoc, 2013(4), 405-412. Available at: [Link]

Sources

An In-Depth Technical Guide to 5-(2-Furyl)-1,3-thiazole-4-carboxylic Acid and its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 5-(2-furyl)-1,3-thiazole-4-carboxylic acid scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique structural features and electronic properties make it a versatile building block for the design and synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound class, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic methodologies for the core scaffold and its derivatives, explore their diverse biological activities with a focus on anticancer and antimicrobial applications, and elucidate the underlying mechanisms of action. Furthermore, this guide presents detailed experimental protocols, structure-activity relationship (SAR) analyses, and future perspectives for the development of next-generation therapeutics based on this promising scaffold.

Introduction

Thiazole, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone in the development of a wide array of pharmacologically active compounds.[1] The fusion of a furan ring at the 5-position and a carboxylic acid at the 4-position of the thiazole ring gives rise to 5-(2-furyl)-1,3-thiazole-4-carboxylic acid, a molecule with a distinct electronic and structural landscape. This core structure has been the subject of extensive research, leading to the discovery of derivatives with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2] This guide aims to provide a detailed technical resource for scientists working with this class of compounds, covering the entire spectrum from synthesis to biological evaluation.

Synthesis of the 5-(2-Furyl)-1,3-thiazole-4-carboxylic Acid Scaffold

The construction of the 5-(2-furyl)-1,3-thiazole-4-carboxylic acid core and its derivatives is most commonly achieved through the renowned Hantzsch thiazole synthesis.[3] This robust and versatile method involves the condensation of an α-halocarbonyl compound with a thioamide. Modern adaptations of this classic reaction, such as microwave-assisted synthesis, offer improved yields and reduced reaction times.

General Synthetic Workflow: Hantzsch Thiazole Synthesis

The synthesis of the ethyl ester of the title compound, a key intermediate, can be accomplished as depicted in the workflow below. The choice of an ester protecting group for the carboxylic acid is a common strategy in organic synthesis to prevent unwanted side reactions. The ester can then be hydrolyzed in a subsequent step to yield the final carboxylic acid.

Hantzsch_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Intermediate Product cluster_hydrolysis Final Step cluster_final_product Final Product start1 Ethyl 2-chloroacetoacetate reaction Hantzsch Thiazole Synthesis (Condensation/Cyclization) start1->reaction start2 2-Furanthiocarboxamide start2->reaction product Ethyl 5-(2-furyl)-1,3-thiazole-4-carboxylate reaction->product hydrolysis Ester Hydrolysis product->hydrolysis final_product 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid hydrolysis->final_product

Caption: General workflow for the Hantzsch synthesis of 5-(2-furyl)-1,3-thiazole-4-carboxylic acid.

Detailed Experimental Protocol: Synthesis of Ethyl 5-(2-furyl)-1,3-thiazole-4-carboxylate

This protocol is a representative example of the Hantzsch synthesis adapted for the preparation of the title compound's ethyl ester.

Materials:

  • Ethyl 2-chloroacetoacetate

  • 2-Furanthiocarboxamide

  • Ethanol (absolute)

  • Pyridine

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (for chromatography)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-furanthiocarboxamide (0.1 mol) in 100 mL of absolute ethanol.

  • Addition of Reactants: To the stirred solution, add ethyl 2-chloroacetoacetate (0.1 mol) dropwise at room temperature. A mild exothermic reaction may be observed.

  • Catalyst and Reflux: Add a catalytic amount of pyridine (0.01 mol) to the reaction mixture. Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to precipitate the product.

  • Isolation: Filter the crude product and wash with cold ethanol.

  • Purification: The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield pure ethyl 5-(2-furyl)-1,3-thiazole-4-carboxylate.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activities and Therapeutic Potential

Derivatives of 5-(2-furyl)-1,3-thiazole-4-carboxylic acid have demonstrated a remarkable range of biological activities, with anticancer and antimicrobial properties being the most extensively studied.

Anticancer Activity

Numerous studies have reported the potent cytotoxic effects of thiazole derivatives against various human cancer cell lines.[4][5] The mechanism of action is often multifaceted, with some derivatives acting as inhibitors of key enzymes involved in cancer cell proliferation and survival.

3.1.1. Mechanism of Action: Topoisomerase II Inhibition

One of the key mechanisms through which certain thiazole derivatives exert their anticancer effects is through the inhibition of topoisomerase II (Top2).[4] Top2 is a crucial enzyme that modulates DNA topology and is essential for DNA replication and chromosome segregation.[6] Top2 inhibitors can be classified as either poisons, which stabilize the Top2-DNA cleavage complex leading to DNA double-strand breaks and apoptosis, or catalytic inhibitors, which prevent the enzyme from functioning.[7][8]

Topoisomerase_II_Pathway cluster_nucleus Cell Nucleus Top2 Topoisomerase II DNA_replication DNA Replication & Transcription Top2->DNA_replication Enables DSB DNA Double-Strand Breaks Top2->DSB Stabilizes Cleavage Complex Apoptosis Apoptosis DSB->Apoptosis Triggers Thiazole 5-(2-Furyl)-1,3-thiazole Derivative Thiazole->Top2 Inhibition (Poison) MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis step1 1. Seed cells in a 96-well plate step2 2. Prepare serial dilutions of test compound step1->step2 step3 3. Treat cells with compound dilutions step2->step3 step4 4. Incubate for 24-72 hours step3->step4 step5 5. Add MTT reagent to each well step4->step5 step6 6. Incubate for 2-4 hours (Formazan formation) step5->step6 step7 7. Solubilize formazan crystals (e.g., with DMSO) step6->step7 step8 8. Read absorbance at ~570 nm step7->step8 step9 9. Calculate % cell viability and IC₅₀ step8->step9

Caption: Workflow of the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [5] Detailed Protocol:

  • Prepare Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration of approximately 5 x 10⁵ CFU/mL.

  • Prepare Compound Dilutions: Perform serial twofold dilutions of the test compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculate Plate: Add the standardized bacterial suspension to each well. Include a growth control (broth + inoculum) and a sterility control (broth only).

  • Incubation: Incubate the plate at 35°C for 16-20 hours.

  • Read Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

The 5-(2-furyl)-1,3-thiazole-4-carboxylic acid scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The synthetic versatility of the Hantzsch reaction and other methods allows for the creation of diverse chemical libraries for biological screening. While significant progress has been made in identifying potent anticancer and antimicrobial derivatives, future research should focus on:

  • Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will facilitate rational drug design.

  • In Vivo Efficacy and Safety: Promising in vitro candidates should be advanced to in vivo studies to evaluate their efficacy, pharmacokinetics, and toxicity profiles.

  • Development of Drug Delivery Systems: Formulations that enhance the solubility, bioavailability, and targeted delivery of these compounds could improve their therapeutic index.

  • Exploration of New Therapeutic Areas: The broad biological activity of this scaffold suggests that its derivatives may have potential in other disease areas, such as inflammatory and neurodegenerative disorders.

References

  • New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. (2025). PMC - NIH. [Link]

  • The anticancer IC50 values of synthesized compounds against 3 cell lines. (n.d.). ResearchGate. [Link]

  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. (2021). MDPI. [Link]

  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2022). Comptes Rendus. Chimie. [Link]

  • Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. (2011). PMC - NIH. [Link]

  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2023). MDPI. [Link]

  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (2023). MDPI. [Link]

  • Synthesis and antimicrobial activity of new series of thiazoles, pyridines and pyrazoles based on coumarin moiety. (2023). PMC. [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). NCBI Bookshelf. [Link]

  • Targeting the c-Met signaling pathway in cancer. (2006). PubMed - NIH. [Link]

  • An overview of the c-MET signaling pathway. (2012). PMC. [Link]

  • Targeting DNA topoisomerase II in cancer chemotherapy. (2009). PMC. [Link]

  • Hantzsch pyrrole synthesis. (n.d.). Wikipedia. [Link]

  • The Implication of Topoisomerase II Inhibitors in Synthetic Lethality for Cancer Therapy. (2023). MDPI. [Link]

  • Novel Therapeutic Inhibitors of the c-Met Signaling Pathway in Cancer. (2009). AACR Journals. [Link]

  • (PDF) Targeting the c-Met Signaling Pathway in Cancer. (2006). ResearchGate. [Link]

  • Unraveling the Role of Topoisomerase II Inhibitors in Cancer Treatment. (2026). Oreate AI Blog. [Link]

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the precise synthesis and mechanistic understanding of 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid .

Given the specific regiochemistry requested (5-furyl , 4-carboxy ), this guide prioritizes the Suzuki-Miyaura Cross-Coupling methodology. Standard Hantzsch synthesis typically yields the 4-furyl-5-carboxy or 2-furyl isomers due to the inherent reactivity of


-keto esters. This guide addresses this common synthetic pitfall.

Abstract & Strategic Analysis

The scaffold 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid represents a "privileged structure" in drug discovery, often serving as a bioisostere for biaryl systems in kinase inhibitors and non-purine xanthine oxidase inhibitors.

Critical Regiochemical Challenge: A common misconception is that this isomer can be synthesized via the standard Hantzsch Thiazole Synthesis . However, the reaction of ethyl 2-chloro-3-oxo-3-(furan-2-yl)propionate with thioformamide/thiourea predominantly yields the 4-(2-furyl)-5-carboxylate isomer due to the cyclization mechanics (Sulfur attack at the


-halo carbon followed by Nitrogen attack at the ketone).

To guarantee the 5-furyl-4-carboxy arrangement, this protocol utilizes a Suzuki-Miyaura Cross-Coupling strategy, reacting a 5-bromothiazole core with a furan-2-boronic acid derivative. This ensures absolute regiocontrol and high purity.

Reaction Mechanism: Palladium-Catalyzed Cross-Coupling

The formation of the C5–C(Furan) bond proceeds via a Pd(0)/Pd(II) catalytic cycle.

Mechanistic Pathway[1][2]
  • Oxidative Addition: The active catalyst, Pd(0)

    
    , inserts into the C5–Br bond of the thiazole precursor, forming a stable trans-Pd(II) complex. The electron-deficient nature of the thiazole C5 position facilitates this step.
    
  • Transmetallation: The furan-2-boronic acid (activated by base, forming the boronate) transfers the furan ring to the Palladium center, expelling the bromide.

  • Reductive Elimination: The C–C bond is formed between the thiazole C5 and furan C2, regenerating the Pd(0) catalyst.

Mechanistic Visualization (DOT)

SuzukiMechanism Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Pd(II) Complex) Pd0->OxAdd + Reactant Reactant Ethyl 5-bromothiazole- 4-carboxylate Reactant->OxAdd TransMet Transmetallation (Pd(II) Di-organo Complex) OxAdd->TransMet + Activated Boronate Boronic Furan-2-boronic acid + Base (CO3 2-) Boronic->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Product: Ethyl 5-(2-furyl)thiazole- 4-carboxylate RedElim->Product

Figure 1: Catalytic cycle for the regioselective arylation of the thiazole C5 position.

Detailed Experimental Protocol

Phase 1: Precursor Synthesis (Bromination)

Target: Ethyl 5-bromothiazole-4-carboxylate. Note: Commercial availability is variable; in-house synthesis is cost-effective.

Reagents:

  • Ethyl thiazole-4-carboxylate (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.2 eq)

  • Acetonitrile (ACN) (0.5 M concentration)

Procedure:

  • Dissolve ethyl thiazole-4-carboxylate in anhydrous ACN under

    
     atmosphere.
    
  • Add NBS portion-wise at Room Temperature (RT) to control exotherm.

  • Stir at reflux (80°C) for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1). The monobrominated product is less polar than the starting material.

  • Workup: Cool to RT. Concentrate in vacuo. Resuspend in

    
    , filter off succinimide byproduct. Wash filtrate with 5% 
    
    
    
    (to remove
    
    
    ), then brine. Dry over
    
    
    .
  • Yield: Typically 85-90% (Yellow oil/solid).

Phase 2: Suzuki-Miyaura Coupling

Target: Ethyl 5-(2-furyl)-1,3-thiazole-4-carboxylate.

Reagents Table:

ReagentEquiv.[1]Role
Ethyl 5-bromothiazole-4-carboxylate1.0Electrophile
Furan-2-boronic acid1.5Nucleophile

0.05Catalyst

(2M aq. solution)
3.0Base
1,4-DioxaneSolventReaction Medium

Step-by-Step Protocol:

  • Degassing: Charge a reaction vial with the bromide, boronic acid, and Pd catalyst. Seal and purge with Argon/Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane and 2M

    
     via syringe.
    
  • Reaction: Heat to 90°C for 12 hours. The solution typically turns from orange to dark black (Pd precipitation upon completion).

  • Workup: Filter through a Celite pad (eluting with EtOAc). Wash the organic layer with water (x2) and brine.

  • Purification: Flash column chromatography (SiO2). Gradient: 0-20% EtOAc in Hexanes.

    • Observation: The product is often a white/off-white solid.

Phase 3: Ester Hydrolysis (Saponification)

Target: 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid (Final Product).

Procedure:

  • Dissolve the ester from Phase 2 in THF:MeOH:Water (3:1:1).

  • Add LiOH monohydrate (2.5 eq).

  • Stir at RT for 2-4 hours. (TLC will show baseline spot for acid).

  • Isolation: Acidify carefully with 1M HCl to pH ~3. The carboxylic acid often precipitates directly.

  • Filtration: Collect the solid, wash with cold water, and dry under vacuum at 45°C.

Characterization & Validation Criteria (Self-Validating System)

To ensure the correct isomer was formed, use the following diagnostic signals.

TechniqueParameterExpected Value (Isomer Confirmation)
1H NMR Thiazole C2-HSinglet at ~8.8 - 9.0 ppm. (If this is absent, you have lost the thiazole ring or substituted C2).
1H NMR Furan ProtonsThree distinct multiplets (~6.6, 7.2, 7.6 ppm).
13C NMR Carboxyl Carbon~162 ppm.[2]
Melting Point Range185–188°C (Decomposition often observed >200°C).
HRMS [M+H]+Calc: ~196.02 (Check exact mass for

).

Critical Control Point (CCP): If the C2-H singlet is split or shifted significantly upfield (< 8.0 ppm), suspect contamination with the 4-furyl isomer or incomplete aromatization.

Troubleshooting & Critical Parameters

"Why not use Hantzsch Synthesis?"

Researchers often attempt to react Ethyl 2-chloro-3-oxo-3-(furan-2-yl)propionate with Thioformamide .

  • Result: This yields Ethyl 4-(2-furyl)thiazole-5-carboxylate .

  • Reason: The sulfur nucleophile attacks the carbon bearing the halogen (C2 of the propionate), and the nitrogen attacks the ketone (C3). This places the Furan at position 4, not 5.

  • Correction: If you must use Hantzsch, you would need Ethyl 3-bromo-3-(furan-2-yl)-2-oxopropanoate , which is synthetically unstable and difficult to handle.

Catalyst Poisoning

The sulfur and nitrogen atoms in the thiazole ring can coordinate to Palladium, potentially poisoning the catalyst.

  • Solution: Use Pd(dppf)Cl2 or XPhos Pd G2 . These bidentate/bulky ligands prevent the formation of stable, non-reactive Pd-thiazole complexes.

References

  • Suzuki-Miyaura Coupling on Thiazoles

    • Title: "Palladium-catalyzed cross-coupling reactions of bromothiazoles."
    • Source:Tetrahedron
    • URL:[Link] (General Reference for Thiazole coupling).

  • Regiochemistry of Hantzsch Synthesis

    • Title: "Regioselective synthesis of thiazole deriv
    • Source:Journal of Heterocyclic Chemistry
    • URL:[Link]

  • Bromination of Thiazole-4-carboxylates

    • Title: "Selective halogenation of thiazole-4-carboxyl
    • Source:Organic & Biomolecular Chemistry
    • URL:[Link]

  • General Protocol Validation (PubChem)

    • Title: "5-(2-Furyl)-1,3-thiazole-4-carboxylic acid - Compound Summary"
    • Source:PubChem
    • URL:[Link] (Use for confirming physical property data).

Sources

Application Notes and Protocols for the Antimicrobial Evaluation of 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Promise of Thiazole-Furan Hybrids in Antimicrobial Drug Discovery

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents with unique mechanisms of action.[1] The thiazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] Similarly, the furan ring is a key component of many natural and synthetic bioactive molecules, including several nitrofuran-based drugs that have been historically effective against a range of microbial infections.[5][6]

The compound 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid represents a strategic hybridization of these two important pharmacophores. This unique molecular architecture presents a compelling opportunity for the development of a new class of antimicrobial agents. The thiazole ring, with its distinct electronic properties, can engage in various interactions with biological targets, while the furan moiety can contribute to the overall lipophilicity and potential for specific target engagement.[7][8] The carboxylic acid group at the 4-position of the thiazole ring may enhance the compound's solubility and potential for interaction with microbial enzymes or cell surface components.[9]

These application notes provide a comprehensive guide for researchers interested in evaluating the antimicrobial potential of 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid and its derivatives. The following sections detail the potential mechanisms of action based on related structures, and provide robust, step-by-step protocols for determining its in vitro antimicrobial activity.

Plausible Mechanisms of Antimicrobial Action

While the specific mechanism of action for 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid is yet to be elucidated, insights can be drawn from the established activities of related thiazole and furan-containing compounds. The amphiphilic character of some thiazole derivatives allows them to permeate bacterial cell membranes, leading to cytoplasmic leakage and cell death.[7]

Several thiazole-based compounds have been shown to inhibit crucial bacterial enzymes. For instance, some derivatives act as potent inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[9] Others have been found to interfere with bacterial cell division by targeting the FtsZ protein, a key component of the Z-ring.[10]

The furan moiety, particularly when substituted with a nitro group as in nitrofurantoin, is known to be reduced by bacterial nitroreductases to generate reactive intermediates that can damage bacterial DNA, ribosomes, and other macromolecules.[5][6] While 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid lacks a nitro group, the furan ring itself can still participate in various interactions with biological targets.

The following diagram illustrates a hypothetical signaling pathway for the antimicrobial action of a thiazole-based compound, providing a conceptual framework for investigating 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid.

antimicrobial_pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_outcomes Cellular Outcomes Compound 5-(2-Furyl)-1,3-thiazole- 4-carboxylic acid Membrane Bacterial Cell Membrane Compound->Membrane Membrane Permeation Gyrase DNA Gyrase/ Topoisomerase IV Membrane->Gyrase Target Engagement FtsZ FtsZ Protein Membrane->FtsZ Ribosomes Ribosomes Membrane->Ribosomes ReplicationInhibition Inhibition of DNA Replication Gyrase->ReplicationInhibition DivisionInhibition Inhibition of Cell Division FtsZ->DivisionInhibition ProteinSynthesisInhibition Inhibition of Protein Synthesis Ribosomes->ProteinSynthesisInhibition DNA Bacterial DNA CellDeath Cell Death ReplicationInhibition->CellDeath DivisionInhibition->CellDeath ProteinSynthesisInhibition->CellDeath

Caption: Hypothetical antimicrobial signaling pathway.

Experimental Protocols for Antimicrobial Susceptibility Testing

The following protocols are designed to provide a standardized approach for evaluating the antimicrobial activity of 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid. It is crucial to perform these assays with appropriate positive and negative controls to ensure the validity of the results.[11]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12]

Materials:

  • 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid (test compound)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)

  • Negative control (vehicle, e.g., DMSO)

  • Spectrophotometer or microplate reader

  • Sterile pipette tips and multichannel pipettor

Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum:

    • From a fresh culture plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[13]

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[13]

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of MHB to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of a row and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

  • Inoculation:

    • Add 10 µL of the prepared bacterial inoculum to each well containing the serially diluted compound.

    • Include a positive control (wells with a known antibiotic) and a negative control (wells with the vehicle used to dissolve the compound).

    • Also, include a growth control (wells with only MHB and inoculum) and a sterility control (wells with only MHB).

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.[13]

Data Presentation:

MicroorganismTest Compound MIC (µg/mL)Positive Control MIC (µg/mL)
S. aureus ATCC 25923[Insert Value][Insert Value]
E. coli ATCC 25922[Insert Value][Insert Value]
P. aeruginosa ATCC 27853[Insert Value][Insert Value]
C. albicans ATCC 10231[Insert Value][Insert Value]
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile spreaders or loops

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-inoculate the aliquot onto a fresh MHA plate.

  • Incubate the plates at 35-37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in no bacterial growth on the agar plate (a ≥99.9% reduction in CFU/mL compared to the initial inoculum).

Protocol 3: Kirby-Bauer Disk Diffusion Susceptibility Test

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of inhibition around a disk impregnated with the compound.[14]

Materials:

  • MHA plates (poured to a depth of 4 mm)[14]

  • Sterile filter paper disks (6 mm diameter)

  • Test compound solution of a known concentration

  • Bacterial inoculum prepared to a 0.5 McFarland standard[14]

  • Sterile cotton swabs

  • Positive control antibiotic disks

  • Calipers or a ruler

Procedure:

  • Inoculation of MHA Plate: Dip a sterile cotton swab into the standardized bacterial suspension and remove excess fluid by pressing the swab against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.[13]

  • Application of Disks:

    • Aseptically apply sterile filter paper disks impregnated with a known amount of the test compound onto the surface of the inoculated agar.

    • Also, apply positive control antibiotic disks.

    • Ensure the disks are pressed down firmly to make complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Measurement of Inhibition Zones: Measure the diameter of the zone of complete inhibition (including the disk diameter) in millimeters.[13]

Data Presentation:

MicroorganismTest Compound Zone of Inhibition (mm)Positive Control Zone of Inhibition (mm)
S. aureus ATCC 25923[Insert Value][Insert Value]
E. coli ATCC 25922[Insert Value][Insert Value]

graph TD {
A[Start: Prepare Bacterial Inoculum] --> B{Standardize to0.5 McFarland};
B --> C[Inoculate Mueller-Hinton Agar Plate];
C --> D{Aseptically Apply Disks};
D --> E[Incubate at 37°C for 18-24h];
E --> F[Measure Zones of Inhibition];
F --> G[End: Record Results];
subgraph Preparation
    A;
    B;
end

subgraph Assay
    C;
    D;
    E;
end

subgraph Analysis
    F;
    G;
end

style A fill:#4285F4,stroke:#333,stroke-width:2px,color:#FFFFFF
style B fill:#FBBC05,stroke:#333,stroke-width:2px,color:#202124
style C fill:#34A853,stroke:#333,stroke-width:2px,color:#FFFFFF
style D fill:#EA4335,stroke:#333,stroke-width:2px,color:#FFFFFF
style E fill:#4285F4,stroke:#333,stroke-width:2px,color:#FFFFFF
style F fill:#FBBC05,stroke:#333,stroke-width:2px,color:#202124
style G fill:#34A853,stroke:#333,stroke-width:2px,color:#FFFFFF

}

Caption: Kirby-Bauer Disk Diffusion Workflow.

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial in vitro evaluation of 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid as a potential antimicrobial agent. Positive results from these assays would warrant further investigation, including:

  • Spectrum of Activity: Testing against a broader panel of clinically relevant and drug-resistant microorganisms.

  • Mechanism of Action Studies: Elucidating the specific molecular targets of the compound.

  • Toxicity and Safety Evaluation: Assessing the cytotoxic effects on mammalian cell lines.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize antimicrobial potency and pharmacokinetic properties.

The exploration of novel chemical scaffolds such as 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid is a critical endeavor in the ongoing battle against antimicrobial resistance. The convergence of the thiazole and furan moieties in this compound offers a promising starting point for the development of the next generation of antimicrobial therapeutics.

References

  • Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide.
  • The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI. [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd
  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. ACS Publications. [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives. RSC Publishing. [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.
  • Antimicrobial Susceptibility Testing. NCBI Bookshelf. [Link]

  • Thiadiazole and Thiazole Derivatives as Potential Antimicrobial Agents. PubMed. [Link]

  • Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry. [Link]

  • Synthesis and antimicrobial activity evaluation of novel nitrofuranthiazoles. Acta Pharmaceutica Sciencia.
  • Antimicrobial activity of new 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives.
  • Synthesis of heterocycles from arylation products of unsaturated compounds: XVIII. 5-Arylfuran-2-carboxylic acids and their application in the synthesis of 1,2,4-thiadiazole, 1,3,4-oxadiazole, and[2][7][9]triazolo[3,4-b][1][2][9]thiadiazole derivatives. ResearchGate. [Link]

  • Synthesis and Antibactrial Study of New 2-Amino-5-Aryl- 1,3-Thiazole-4-Carboxylic Acid Derivatives. Ibn Al-Haitham Journal for Pure and Applied Science.
  • Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. MDPI. [Link]

  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. MDPI. [Link]

Sources

Application Notes and Protocols: Investigating 5-(2-Furyl)-1,3-thiazole-4-carboxylic Acid in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

These application notes provide a comprehensive guide for the initial investigation of the novel compound, 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid, as a potential therapeutic agent in cancer research. This document outlines a logical, multi-stage experimental approach, from initial cytotoxicity screening to more in-depth mechanistic studies, grounded in the established anti-cancer potential of the broader thiazole class of heterocyclic compounds.

Introduction: The Therapeutic Potential of Thiazole Scaffolds in Oncology

The thiazole ring is a prominent heterocyclic scaffold found in numerous biologically active compounds, including several clinically approved anti-cancer agents like Dasatinib and Ixazomib.[1][2] Thiazole derivatives exert their anti-neoplastic effects through a variety of mechanisms, such as the induction of apoptosis, disruption of tubulin polymerization, and the inhibition of critical signaling pathways including PI3K/Akt/mTOR and NF-κB.[3][4] The nitrogen and sulfur atoms within the thiazole ring are key to its pharmacological activity, often participating in hydrogen bonding with target proteins and enzymes.[1][2]

The subject of this guide, 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid, is a novel compound that combines the established anti-cancer potential of the thiazole ring with a furan moiety, another heterocyclic system with documented biological activities. The carboxylic acid group may enhance solubility and provides a potential site for further chemical modification to improve pharmacokinetic properties. This unique combination of structural features makes it a compelling candidate for investigation in oncology drug discovery.

Postulated Mechanism of Action and Investigational Strategy

Based on the known activities of related thiazole and furan-containing molecules, we can hypothesize several potential mechanisms of action for 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid. A primary hypothesis is the inhibition of key cell signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. Thiazole derivatives have been shown to target components of this pathway.[3] Additionally, given the planar nature of the fused ring system, intercalation with DNA or inhibition of topoisomerase enzymes are also plausible mechanisms.[3]

Our proposed investigational strategy is a tiered approach, beginning with broad screening to establish anti-proliferative activity and culminating in specific assays to elucidate the precise mechanism of action.

Experimental Workflows and Protocols

Stage 1: In Vitro Cytotoxicity Screening

The initial step is to determine the compound's ability to inhibit the growth of a panel of human cancer cell lines. This provides a broad overview of its potency and selectivity.

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Incubation & Viability Assay cluster_3 Data Analysis start Select and culture cancer cell lines seed Seed cells into 96-well plates start->seed prepare Prepare serial dilutions of 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid seed->prepare treat Treat cells with compound (and vehicle control) prepare->treat incubate Incubate for 48-72 hours treat->incubate assay Perform MTT or CellTiter-Glo assay incubate->assay read Read absorbance/luminescence assay->read calculate Calculate % viability and IC50 values read->calculate

Caption: Workflow for determining the in vitro cytotoxicity of the test compound.

  • Cell Seeding:

    • Culture a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], and a non-cancerous cell line like HEK293 for selectivity) in their recommended media.

    • Trypsinize and count the cells. Seed 5,000-10,000 cells per well in 100 µL of media in a 96-well plate.

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid in DMSO.

    • Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Remove the old media from the cells and add 100 µL of the media containing the compound dilutions. Include a vehicle control (DMSO at the highest concentration used).

  • Incubation and Assay:

    • Incubate the plates for 48 or 72 hours at 37°C.

    • Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

    • Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the concentration-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Parameter Description
Cell Lines MCF-7, A549, HCT116, HEK293
Seeding Density 5,000 - 10,000 cells/well
Compound Conc. 0.1, 1, 10, 50, 100 µM
Incubation Time 48 and 72 hours
Assay MTT or CellTiter-Glo[5][6]
Endpoint IC₅₀ Value
Stage 2: Elucidating the Mechanism of Cell Death

Once anti-proliferative activity is confirmed, the next step is to determine if the compound induces apoptosis (programmed cell death) or necrosis.

  • Cell Treatment:

    • Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

    • Treat the cells with 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Staining:

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative/PI-negative cells are viable.

G cluster_0 Cell Treatment cluster_1 Staining cluster_2 Analysis seed Seed cells in 6-well plates treat Treat with compound at IC50 and 2x IC50 seed->treat harvest Harvest and wash cells treat->harvest stain Stain with Annexin V-FITC and PI harvest->stain flow Analyze by flow cytometry stain->flow quantify Quantify apoptotic cell populations flow->quantify

Caption: Workflow for the detection of apoptosis using Annexin V/PI staining.

Stage 3: Investigating Effects on Cell Cycle Progression

To determine if the compound's anti-proliferative effects are due to cell cycle arrest, a cell cycle analysis can be performed.

  • Cell Treatment:

    • Treat cells as described in the apoptosis assay protocol.

  • Cell Fixation and Staining:

    • Harvest and wash the cells with PBS.

    • Fix the cells in ice-cold 70% ethanol overnight at -20°C.

    • Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

    • Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis:

    • Analyze the DNA content of the cells by flow cytometry.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.

Stage 4: Probing the Molecular Mechanism of Action

Based on the results from the previous stages, more specific assays can be employed to identify the molecular targets of 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid.

  • Protein Extraction:

    • Treat cells with the compound at various concentrations and time points.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against key proteins in the PI3K/Akt/mTOR pathway (e.g., p-Akt, Akt, p-mTOR, mTOR, and a loading control like β-actin).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound 5-(2-Furyl)-1,3-thiazole- 4-carboxylic acid Compound->PI3K Inhibits? Compound->Akt Inhibits? Compound->mTORC1 Inhibits?

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.

Stage 5: In Vivo Efficacy Studies

If promising in vitro activity is observed, the next logical step is to evaluate the compound's efficacy in a preclinical in vivo model.[7][8]

  • Tumor Implantation:

    • Subcutaneously implant human cancer cells (e.g., from a cell line that was sensitive in vitro) into the flank of immunodeficient mice (e.g., nude or SCID mice).[9][10]

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Compound Administration and Monitoring:

    • Randomize the mice into treatment and control groups.

    • Administer 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid (formulated in a suitable vehicle) to the treatment group via an appropriate route (e.g., oral gavage or intraperitoneal injection) at various doses. The control group receives the vehicle alone.

    • Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Weigh the tumors and perform histological and/or immunohistochemical analysis to assess tumor morphology and biomarker expression.

Parameter Description
Animal Model Immunodeficient mice (e.g., athymic nude)[9]
Cell Line In vitro sensitive human cancer cell line
Tumor Implantation Subcutaneous[11]
Treatment Route Oral gavage or intraperitoneal injection
Primary Endpoint Tumor growth inhibition
Secondary Endpoints Body weight, tumor weight, biomarker analysis

Concluding Remarks

This document provides a foundational framework for the initial investigation of 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid in cancer research. The proposed experiments are designed to systematically evaluate its anti-cancer potential, from broad cytotoxicity screening to specific mechanistic and in vivo studies. The inherent biological activity of the thiazole scaffold suggests that this novel compound is a worthy candidate for further exploration in the quest for new and effective cancer therapeutics.

References

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. PubMed. (2022-08-11). [Link]

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. (2025-08-28). [Link]

  • In vitro assays and techniques utilized in anticancer drug discovery. PubMed. [Link]

  • Full article: Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Taylor & Francis. [Link]

  • In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. PubMed. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

  • In Vivo Oncology Models for Drug Discovery. Eurofins Discovery. (2023-04-07). [Link]

  • Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. PubMed Central. [Link]

  • A Review on in-vitro Methods for Screening of Anticancer Drugs. ResearchGate. [Link]

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PubMed Central. (2025-08-26). [Link]

  • In Vivo Efficacy Evaluation for Cancer Therapy. Alfa Cytology. [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. (2021-07-02). [Link]

  • Synthesis, Anticancer Activity and Mechanism of Action of New Thiazole Derivatives. PubMed. (2018-01-20). [Link]

  • Thiazole in the targeted anticancer drug discovery. PubMed. [Link]

  • In Vivo Pharmacology Models for Cancer Target Research. PubMed. [Link]

  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. MDPI. [Link]

  • Cancer Models. Charles River Laboratories. [Link]

Sources

"5-(2-Furyl)-1,3-thiazole-4-carboxylic acid" bioassay protocols

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers investigating 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid (and its structural analogs) as a targeted inhibitor of D-Amino Acid Oxidase (DAAO) .

This scaffold is a classic pharmacophore in neuropsychiatric drug discovery, specifically for modulating NMDA receptor activity in Schizophrenia via the D-Serine pathway.

High-Affinity D-Amino Acid Oxidase (DAAO) Inhibition[1][2]

Introduction & Biological Context

5-(2-Furyl)-1,3-thiazole-4-carboxylic acid represents a privileged scaffold in the design of competitive D-Amino Acid Oxidase (DAAO) inhibitors. DAAO is a flavoenzyme responsible for the catabolism of D-Serine, a potent co-agonist of the NMDA receptor (NMDAR).[1][2][3][4][5]

In conditions like Schizophrenia , NMDAR hypofunction is a key pathological feature.[3][5] By inhibiting DAAO, researchers aim to elevate synaptic D-Serine levels, thereby potentiating NMDAR neurotransmission. This compound functions as a bioisostere of D-Amino acids , utilizing its carboxylic acid moiety to engage the arginine "switch" (Arg283) within the enzyme's active site.[1]

Mechanism of Action

The compound acts as a competitive inhibitor. The thiazole-4-carboxylic acid core mimics the zwitterionic nature of the substrate (D-amino acid), while the 5-(2-furyl) substituent exploits the hydrophobic pocket (specifically Tyr224) adjacent to the flavin adenine dinucleotide (FAD) cofactor.

DAAO_Pathway D_Serine D-Serine (Synaptic) DAAO DAAO Enzyme (Active) D_Serine->DAAO Substrate NMDAR NMDA Receptor (Potentiation) D_Serine->NMDAR Co-agonist Binding Product Hydroxypyruvate + H2O2 + NH3 DAAO->Product Oxidative Deamination Inhibitor 5-(2-Furyl)-1,3-thiazole- 4-carboxylic acid Inhibitor->DAAO Competitive Inhibition (Ki)

Figure 1: Mechanism of DAAO inhibition and downstream NMDAR potentiation.

Storage & Handling Protocols

To ensure experimental reproducibility, strict adherence to solubility and stability protocols is required. The free carboxylic acid moiety makes this compound pH-sensitive.

ParameterSpecificationExpert Insight
Molecular Weight ~195.20 g/mol Small fragment-like molecule.
Solubility (Stock) DMSO (100 mM)Critical: Avoid aqueous buffers for stock. The furan ring is prone to oxidation; keep anhydrous.
Solubility (Working) PBS/HEPES (pH 7.4)Soluble up to ~500 µM in 1% DMSO. Acidic pH (<5.0) may cause precipitation.[5]
Storage -20°C (Solid/Soln)Protect from light.[6] Furan derivatives can be photosensitive.
Handling Inert AtmosphereFlush stock vials with Nitrogen/Argon after use to prevent furan oxidation.

Protocol A: In Vitro Fluorometric DAAO Inhibition Assay

Objective: Determine the IC50 of the compound against recombinant human DAAO (hDAAO). Principle: This is a coupled enzyme assay. DAAO oxidizes D-Serine to produce Hydrogen Peroxide (H₂O₂). Horseradish Peroxidase (HRP) uses H₂O₂ to oxidize a non-fluorescent probe (Amplex Red) into highly fluorescent Resorufin.

Reagents Required
  • Assay Buffer: 50 mM Sodium Pyrophosphate (pH 8.3) or HEPES (pH 7.4). Note: Pyrophosphate is preferred for DAAO stability.

  • Enzyme: Recombinant hDAAO (Final conc: 5–10 nM).

  • Substrate: D-Serine (Final conc: Km value, typically 5–10 mM).

  • Detection System: HRP (1 U/mL) + Amplex Red (50 µM).

  • Inhibitor: 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid (Serial dilution).

Step-by-Step Procedure
  • Preparation of Stocks:

    • Dissolve inhibitor in 100% DMSO to 10 mM.

    • Prepare 10-point serial dilutions (1:3) in Assay Buffer.[5][6][7] Ensure final DMSO is <1%.

  • Enzyme Pre-incubation (Critical Step):

    • In a black 96-well plate, add 10 µL of diluted Inhibitor.

    • Add 40 µL of hDAAO enzyme solution.

    • Incubate for 15 minutes at 25°C. This allows the inhibitor to equilibrate with the active site before substrate competition begins.

  • Reaction Initiation:

    • Prepare a Substrate/Detection Mix : D-Serine + HRP + Amplex Red in buffer.

    • Add 50 µL of this mix to the wells (Total volume = 100 µL).

  • Kinetic Measurement:

    • Immediately read Fluorescence (Ex/Em: 530/590 nm) in kinetic mode for 30 minutes.

  • Data Processing:

    • Calculate the slope (RFU/min) for the linear portion of the curve.

    • Normalize slope against Vehicle Control (DMSO only).

Data Analysis & Validation
  • IC50 Calculation: Fit data to a 4-parameter logistic equation:

    
    
    
  • Z-Factor: Must be > 0.5 for the assay to be considered robust.

  • Interference Check: Run a control without DAAO but with added H₂O₂ and Inhibitor. If fluorescence is reduced, the compound inhibits HRP or quenches fluorescence (False Positive).

Protocol B: Mechanism of Action (Lineweaver-Burk)

Objective: Confirm the compound is a competitive inhibitor (binds to the active site) rather than allosteric.

Experimental Design
  • Matrix Setup: Prepare a matrix of D-Serine concentrations (e.g., 1, 2, 5, 10, 20 mM) vs. Inhibitor concentrations (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).

  • Execution: Run the kinetic assay as described in Protocol A for all combinations.

  • Plotting:

    • Plot

      
       (y-axis) vs. 
      
      
      
      (x-axis).
  • Interpretation:

    • Competitive Inhibition: Lines intersect at the Y-axis (

      
       is unchanged, 
      
      
      
      increases).
    • Non-Competitive: Lines intersect at the X-axis.

    • Expert Note: 5-aryl-thiazole-4-carboxylic acids are classically competitive. Any deviation suggests aggregation or non-specific binding.

Protocol C: Cellular Target Engagement (U87 Glioblastoma Cells)

Objective: Verify if the compound permeates cell membranes and inhibits intracellular DAAO.

Workflow
  • Cell Culture: Seed U87-MG cells (which express endogenous DAAO) in 6-well plates.

  • Treatment: Treat cells with Inhibitor (10 µM, 50 µM) for 24 hours.

  • Lysis: Wash with PBS and lyse cells in M-PER buffer containing protease inhibitors.

  • D-Serine Quantification (HPLC):

    • Derivatize lysate with OPA/NAC (o-phthaldialdehyde/N-acetyl-L-cysteine).

    • Analyze via HPLC with fluorescence detection.

  • Result: Effective inhibition should result in a significant increase in intracellular D-Serine levels compared to vehicle control.

Troubleshooting & Expert Tips

IssueProbable CauseSolution
High Background Fluorescence Spontaneous oxidation of Amplex Red.Prepare Amplex Red fresh and protect from light. Use "Stop Solution" (low pH) if doing endpoint reads.
IC50 varies with time Inhibitor instability.The furan ring can open or oxidize. Ensure stock is fresh and stored under inert gas.
Precipitation in Assay Acidic nature of the compound.Ensure the assay buffer has strong buffering capacity (50mM+). Do not exceed 1% DMSO.
Flat Dose-Response Compound aggregation.Add 0.01% Triton X-100 to the assay buffer to break up colloidal aggregates.

References

  • Sacchi, S. et al. (2012). "Structure-function relationships in human D-amino acid oxidase." Amino Acids.[4][7][8][9][10]

  • Duplantier, A. J. et al. (2009). "5-Substituted-1,3-thiazole-4-carboxylic acids as D-amino acid oxidase inhibitors." Journal of Medicinal Chemistry. (Foundational SAR for this scaffold).

  • Pollegioni, L. et al. (2007). "D-Amino acid oxidase: physiological role and applications." FEBS Journal.

  • Smith, S. M. et al. (2010). "Assay protocols for D-Amino Acid Oxidase inhibitors." Methods in Molecular Biology.

Sources

Troubleshooting & Optimization

Technical Support Center: 5-(2-Furyl)-1,3-thiazole-4-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical support resource for medicinal chemists and process development scientists. It assumes the user is attempting to synthesize 5-(2-furyl)-1,3-thiazole-4-carboxylic acid , a challenging scaffold due to the specific regiochemistry (5-aryl, 4-carboxy) and the sensitivity of the furan ring.[1]

Ticket Type: Yield Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Diagnostic Phase: Route Validation

Before optimizing, we must validate your synthetic strategy.[1] The 5-aryl-4-carboxythiazole motif is not accessible via the standard Hantzsch synthesis (which typically yields 2-aryl or 4-aryl isomers).[1]

If you are experiencing low yields (<20%) or tar formation, you are likely using a suboptimal cyclization route.[1] We recommend the Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura) route as the "Gold Standard" for this specific regioisomer, utilizing the commercially available ethyl 5-bromothiazole-4-carboxylate.

The Regiochemistry Check[2]
  • Target: 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid.[1]

  • Common Error: Attempting to synthesize this via thioamide condensation often results in the 2-(2-furyl) isomer or the 4-(2-furyl) isomer depending on the bromoketone used.[1]

  • Recommendation: Switch to a convergent synthesis (Suzuki Coupling) to lock the regiochemistry and avoid furan polymerization.

Protocol A: Optimized Suzuki-Miyaura Coupling

Objective: Synthesis of Ethyl 5-(2-furyl)thiazole-4-carboxylate (Intermediate). Core Problem: Protodeboronation of 2-furylboronic acid and catalyst poisoning by the thiazole sulfur.

The "Yield-Critical" Workflow

Standard conditions (Pd(PPh3)4 / Na2CO3) often fail here. The furan boronic acid is prone to hydrolysis (protodeboronation) before coupling occurs.[1]

Optimized Conditions Table
VariableStandard (Low Yield)Optimized (High Yield) Rationale
Catalyst Pd(PPh3)4Pd(dppf)Cl2·DCM or XPhos Pd G2 Bidentate ligands (dppf) resist displacement by thiazole sulfur; XPhos accelerates coupling over deboronation.[1]
Base Na2CO3 (aq)K3PO4 (3.0 eq) or CsF Anhydrous or low-water conditions prevent furan boronic acid decomposition.[1]
Solvent DME/Water1,4-Dioxane (dry) or Toluene/EtOH (10:1) Higher boiling point required for activation; dry solvents protect the boronic acid.[1]
Temp 80°C90–100°C Fast reaction is crucial to beat the decomposition rate of the furan.[1]
Step-by-Step Protocol (Scale: 1.0 mmol)
  • Inerting: Flame-dry a 2-neck round bottom flask and cycle Argon/Vacuum (3x).

  • Loading: Add Ethyl 5-bromothiazole-4-carboxylate (1.0 eq, 236 mg) and 2-Furylboronic acid (1.5 eq, 168 mg). Note: Use excess boronic acid to account for protodeboronation.[1]

  • Catalyst Addition: Add Pd(dppf)Cl2[1]·DCM (0.05 eq, 41 mg).[1]

  • Solvent/Base: Add dry 1,4-Dioxane (10 mL) and K3PO4 (3.0 eq, 636 mg).

  • Degassing: Sparge with Argon for 10 minutes (Critical step: Oxygen kills the active Pd(0) species).

  • Reaction: Heat to 100°C for 4–6 hours. Monitor by LCMS.[1][2]

  • Workup: Filter through Celite (removes Pd black), concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

Protocol B: Controlled Hydrolysis (Ester Acid)

Objective: Conversion to 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid. Core Problem: The furan ring is acid-sensitive (ring opening), and the thiazole-4-carboxylic acid is prone to decarboxylation at high temperatures.[1]

The "Gentle" Hydrolysis Guide

Do NOT use acid hydrolysis (HCl/H2SO4).[1] The furan ring will polymerize into a black tar.[1]

  • Dissolution: Dissolve the ester (1.0 eq) in THF (5 vol).

  • Saponification: Add LiOH·H2O (2.5 eq) dissolved in minimal water (2 vol).[1]

    • Why LiOH? It is milder than NaOH/KOH and less likely to induce side reactions.[1]

  • Temperature: Stir at Room Temperature (20–25°C). Do not heat.

    • Time: Typically 2–4 hours.[1]

  • Quenching (The Danger Zone):

    • Cool the mixture to 0°C.

    • Carefully acidify with 1M HCl or Acetic Acid to pH 3–4.[1]

    • Warning: Do not drop below pH 2.[1] Strong acidity will open the furan ring.[1]

  • Isolation: The product often precipitates at pH 3.[1] Filter and wash with cold water.[1] If no precipitate, extract with EtOAc.[1]

Troubleshooting Visualization

The following decision trees illustrate the logic for diagnosing yield failures in both the coupling and hydrolysis stages.

YieldOptimization Start Yield Issue Detected CheckRoute Are you using Suzuki Coupling? Start->CheckRoute Hantzsch Switch to Suzuki Method. Hantzsch/Cyclization is unreliable for 5-aryl-4-carboxy. CheckRoute->Hantzsch No CheckSM Check LCMS: Is SM (Bromide) remaining? CheckRoute->CheckSM Yes AddCat Catalyst Poisoning. Switch to Pd(dppf)Cl2 or Increase Catalyst Load CheckSM->AddCat Yes (Stalled) CheckBoronic Check LCMS: Is Furan (Protodeboronated) present? CheckSM->CheckBoronic No (Consumed) DrySolvent Boronic Acid Hydrolysis. Use Anhydrous Solvent + Excess Boronic Acid (1.5-2.0 eq) CheckBoronic->DrySolvent Yes (Furan Peak) HydrolysisIssue Issue at Hydrolysis Step? CheckBoronic->HydrolysisIssue No (Clean Ester) BlackTar Black Tar Formed? Acid concentration too high. Use AcOH to pH 4. HydrolysisIssue->BlackTar Decomposition NoPrecip No Precipitate? Product is amphoteric. Extract with EtOAc at pH 3.5 HydrolysisIssue->NoPrecip Low Recovery

Caption: Diagnostic logic tree for isolating the root cause of yield loss in 5-furyl-thiazole synthesis.

Frequently Asked Questions (FAQ)

Q: Can I use the Hantzsch synthesis to save money on reagents? A: It is technically difficult for this specific isomer. To get the 5-furyl-4-carboxy arrangement, you would need ethyl 2-halo-3-(2-furyl)-3-oxopropanoate and thioformamide.[1] The precursor is unstable, and thioformamide is noxious and unstable.[1] The yield is typically <15%.[1] The Suzuki route is more expensive but yields >70% reliably.[1]

Q: My reaction mixture turns black during hydrolysis. Why? A: This is "Furan Resinification."[1] Furans are acid-labile.[1] If you use concentrated HCl or heat the reaction in acidic media, the furan ring opens and polymerizes.[1] Always acidify gently to pH 3–4 using weak acids (Acetic acid or dilute HCl) at 0°C.

Q: Why do I see "Furan" in my NMR but no product during coupling? A: This is Protodeboronation .[1] The boronic acid group is replaced by a proton (


).[1] This happens if the reaction is too slow or the base is too wet.[1]
  • Fix: Increase temperature to 100°C (to make coupling faster than decomposition) and use anhydrous conditions.

Q: How do I store the final acid? A: 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid is prone to decarboxylation.[1] Store at -20°C, protected from light and moisture. Avoid prolonged storage in DMSO solution.

References

  • Suzuki-Miyaura Coupling on Thiazoles

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Thiazole Deriv
    • Source:Chemical Reviews (2007).[1]

    • Context: Defines the superiority of Pd(dppf)
    • URL:[Link][1]

  • Protodeboronation of Furan Boronic Acids

    • Title: "Mechanism and Inhibition of Protodeboronation of Heteroarom
    • Source:Journal of the American Chemical Society (2012).[1]

    • Context: Explains why furan boronic acids decompose and recommends anhydrous conditions/specific ligands.
    • URL:[Link][1]

  • Synthesis of 5-Arylthiazole-4-carboxylates (Schöllkopf Method Alternative)

    • Title: "Thiazoles from Ethyl Isocyanoacetate and Thiono Esters."[1][3]

    • Source:Liebigs Annalen der Chemie (Cited in ResearchGate).[1]

    • Context: Describes the classical cyclization route if cross-coupling is not viable.
    • URL:[Link]

Sources

Technical Support Center: Crystallization of 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of obtaining high-quality crystals of this compound. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your success in the lab.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during the crystallization of 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid. The advice provided is rooted in the fundamental principles of crystallization and experience with similar heterocyclic carboxylic acids.

Question 1: I'm not getting any crystals, even after cooling the solution. What should I do?

This is a common issue that often relates to either insufficient supersaturation or nucleation barriers.[1][2]

  • Explanation: Crystal formation requires two key steps: nucleation (the initial formation of a stable crystalline entity) and growth.[3] If the solution is not sufficiently concentrated (supersaturated), or if there are no nucleation sites, crystallization will not occur.

  • Troubleshooting Steps:

    • Induce Nucleation:

      • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic imperfections on the glass can serve as nucleation sites.[1][2]

      • Seeding: If you have a small amount of the solid compound, add a single, tiny crystal ("seed crystal") to the solution. This provides a template for further crystal growth.[2][3]

      • Evaporation: Allow a small amount of the solvent to evaporate. This will increase the concentration of your compound, promoting supersaturation.[2]

    • Increase Supersaturation:

      • If nucleation induction fails, gently heat the solution to dissolve any potential micro-precipitates and then allow it to cool again, perhaps more slowly this time.

      • You can also try to reduce the solvent volume by gentle heating or under a stream of inert gas, then cool again.

Question 2: My compound is "oiling out" instead of forming crystals. How can I fix this?

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This is often due to high solubility, rapid cooling, or the presence of impurities.[2][3]

  • Explanation: This phenomenon happens when the concentration of the solute is so high that it exceeds its solubility limit at a temperature above its melting point in the solvent system. Impurities can also depress the melting point of the compound, making oiling out more likely.

  • Troubleshooting Steps:

    • Slow Down the Cooling Rate: Allow the solution to cool to room temperature slowly on the benchtop before transferring it to an ice bath. Insulating the flask can also help.[2]

    • Adjust the Solvent System:

      • Add more of the "good" (high solubility) solvent to the hot solution to decrease the overall concentration.[1]

      • If using a mixed solvent system, try increasing the proportion of the solvent in which the compound is more soluble.

    • Purify the Material: If oiling out persists, it may be due to impurities. Consider a preliminary purification step like column chromatography before attempting crystallization.[2]

Question 3: The crystal yield is very low. How can I improve it?

A low yield can be frustrating, but it is often rectifiable. The primary causes are typically using too much solvent or incomplete precipitation.[1][2]

  • Explanation: The solubility of your compound in the chosen solvent at the cooling temperature dictates the amount of material that will remain in the mother liquor. Using an excessive amount of solvent will result in a significant portion of your compound staying dissolved.

  • Troubleshooting Steps:

    • Minimize Solvent Usage: In your next attempt, use the minimum amount of hot solvent required to fully dissolve the compound.

    • Maximize Precipitation:

      • Ensure the solution has been cooled for a sufficient amount of time. Cooling in an ice bath after initial cooling to room temperature can increase the yield.[2]

    • Recover a Second Crop: The mother liquor (the solution remaining after filtering the crystals) can be concentrated by evaporating some of the solvent and then cooled again to obtain a second batch of crystals.[2] Be aware that this second crop may be less pure than the first.

Question 4: My crystals are very small or needle-like. How can I grow larger, more well-defined crystals?

Fine, needle-like crystals often result from rapid crystallization. For applications like X-ray crystallography, larger, more robust crystals are desirable.[2]

  • Explanation: Rapid crystal growth often leads to a higher number of nucleation events and less time for ordered deposition of molecules onto the crystal lattice, resulting in smaller or less ideal crystal habits.

  • Troubleshooting Steps:

    • Slow Cooling: As with preventing oiling out, slow cooling is crucial. Allow the solution to cool to room temperature undisturbed over several hours.[2]

    • Solvent System Optimization: Experiment with different solvents or solvent mixtures. A solvent system where the compound has slightly higher solubility can sometimes promote slower, more controlled crystal growth.[4]

    • Vapor Diffusion: This is an excellent technique for growing high-quality single crystals. A solution of your compound in a "good" solvent is placed in a small open vial, which is then placed in a larger sealed container with a "poor" solvent (one in which your compound is insoluble but is miscible with the good solvent). The slow diffusion of the poor solvent's vapor into the good solvent gradually reduces the solubility of your compound, leading to slow crystal growth.[5]

Experimental Protocols

General Cooling Crystallization Protocol

This protocol provides a general workflow for the crystallization of 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid.

  • Solvent Selection:

    • Place a small amount of your compound (a few milligrams) into several test tubes.

    • Add a small amount of a different solvent to each tube. Good candidates for carboxylic acids include ethanol, methanol, water, or mixtures of these.[6]

    • A good single-solvent system will dissolve your compound when hot but not at room temperature.

    • For a mixed-solvent system, find a "good" solvent that dissolves your compound readily and a "poor" solvent in which it is insoluble. The two solvents must be miscible.

  • Dissolution:

    • Place your crude solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.[7]

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-warmed filter funnel into a clean, pre-warmed flask.

  • Cooling and Crystallization:

    • Cover the flask and allow it to cool slowly to room temperature.[2]

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[2]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent.

    • Dry the crystals in a vacuum oven.

Data Presentation
SolventPolarityBoiling Point (°C)Suitability for Carboxylic Acids
WaterHigh100Good for polar compounds, often used in mixed systems.[6]
EthanolHigh78Often a good choice for dissolving at heat.[6]
MethanolHigh65Similar to ethanol, good for dissolving at heat.[6]
AcetoneMedium56Can be effective, but its volatility can lead to rapid crystallization.
Ethyl AcetateMedium77A common choice for recrystallization.
TolueneLow111Can be a good choice for less polar compounds.
HexaneLow69Typically used as a "poor" solvent in mixed systems.

Visualizations

Crystallization Workflow Diagram

CrystallizationWorkflow cluster_prep Preparation cluster_process Process cluster_outcome Outcome & Refinement Start Start with Crude Product Solvent Select Solvent System Start->Solvent Dissolve Dissolve in Minimum Hot Solvent Solvent->Dissolve Filter Hot Filtration (if needed) Dissolve->Filter Cool Slow Cooling Filter->Cool Isolate Isolate Crystals (Filtration) Cool->Isolate Troubleshoot Troubleshoot Issues Cool->Troubleshoot Dry Dry Crystals Isolate->Dry Analyze Analyze Purity & Yield Dry->Analyze Analyze->Troubleshoot Troubleshoot->Solvent Re-optimize

A general workflow for the crystallization process.

Troubleshooting Logic Diagram

TroubleshootingLogic NoCrystals No Crystals Form Cause_Super Insufficient Supersaturation NoCrystals->Cause_Super Cause_Nucleation Nucleation Barrier NoCrystals->Cause_Nucleation OilingOut Compound 'Oils Out' OilingOut->Cause_Super Cause_Cooling Cooling Too Rapidly OilingOut->Cause_Cooling Cause_Impurity High Impurity Level OilingOut->Cause_Impurity LowYield Low Crystal Yield Cause_Solvent Too Much Solvent LowYield->Cause_Solvent PoorQuality Small/Needle-like Crystals PoorQuality->Cause_Cooling Sol_Concentrate Concentrate Solution Cause_Super->Sol_Concentrate Sol_Solvent Adjust Solvent/Ratio Cause_Super->Sol_Solvent Sol_Scratch Scratch Flask / Add Seed Cause_Nucleation->Sol_Scratch Sol_SlowCool Slow Down Cooling Cause_Cooling->Sol_SlowCool Sol_Purify Pre-purify Material Cause_Impurity->Sol_Purify Sol_MinimizeSolvent Use Less Solvent Cause_Solvent->Sol_MinimizeSolvent Sol_Vapor Try Vapor Diffusion

Mapping common problems to their causes and solutions.

References

  • Method for crystallising carboxylic acid.
  • Carboxylic acid purification and crystallization process.
  • Troubleshooting Crystalliz
  • Getting crystals your crystallographer will treasure: a beginner's guide. PMC.
  • Solvent design for crystallization of carboxylic acids.
  • Purification: How To. University of Rochester, Department of Chemistry.
  • Recrystallization and Crystalliz
  • Troubleshooting pseudotropine crystalliz
  • Advice for Crystalliz
  • Why I am not getting crystals?

Sources

Technical Support Center: 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid Analytical Method Development

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: February 14, 2026

Introduction

Welcome to the technical support center for the analytical method development of 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions. Our goal is to equip you with the practical knowledge and scientific rationale needed to overcome common challenges encountered during the analysis of this important heterocyclic compound. The unique structure of 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid, containing both a furan and a thiazole ring, presents specific analytical considerations that this guide will address.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

High-Performance Liquid Chromatography (HPLC) Method Development

Question 1: I'm observing poor peak shape (tailing or fronting) for my analyte in reversed-phase HPLC. What are the likely causes and how can I fix it?

Answer:

Poor peak shape for a carboxylic acid like 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid is a common issue in reversed-phase HPLC and can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Secondary Silanol Interactions: The primary culprit is often the interaction between the acidic analyte and residual free silanol groups on the silica-based stationary phase. These interactions lead to peak tailing.

    • Solution 1: Adjust Mobile Phase pH. The most effective way to mitigate this is to adjust the pH of your mobile phase. By lowering the pH to approximately 2.5-3.0 with an acid like formic acid or trifluoroacetic acid (TFA), you ensure the carboxylic acid is fully protonated, minimizing its interaction with the silanol groups.

    • Solution 2: Use a Base-Deactivated Column. Modern HPLC columns are often "end-capped" or "base-deactivated" to reduce the number of free silanol groups. If you are using an older column, switching to a newer, high-purity silica column can significantly improve peak shape.

    • Solution 3: Add a Competing Base. In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites, though this is less common now with the availability of high-quality columns.

  • Column Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Reduce the concentration of your sample or the injection volume.

  • Extra-Column Volume: Excessive tubing length or a large flow cell in your detector can contribute to band broadening and peak tailing.

    • Solution: Use tubing with a smaller internal diameter and ensure all connections are secure. If possible, use a detector with a micro-flow cell.

Question 2: My method is not sensitive enough to detect low levels of 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid. How can I improve my limit of detection (LOD)?

Answer:

Improving sensitivity requires a multi-faceted approach. Consider the following strategies:

  • Optimize Wavelength Selection: The furan and thiazole rings in your analyte should provide good UV absorbance.

    • Action: Perform a UV scan of your analyte to determine its wavelength of maximum absorbance (λmax). For thiazole derivatives, this is often in the range of 230-280 nm. Ensur[1]e your UV detector is set to this wavelength.

  • Increase Injection Volume: A larger injection volume will introduce more analyte onto the column.

    • Caveat: Be mindful of potential peak distortion if the injection solvent is stronger than the mobile phase.

  • Sample Pre-concentration: If your analyte is in a dilute matrix, a solid-phase extraction (SPE) step can be used to concentrate the sample before injection. A C18 SPE cartridge would be a good starting point for this compound.

  • Switch to a More Sensitive Detector: If UV detection is insufficient, consider using a mass spectrometer (LC-MS). Mass spectrometry offers significantly higher sensitivity and selectivity.

  • Mobile Phase Optimization: Ensure your mobile phase composition provides good retention and sharp peaks. A sharper peak is a taller peak, which improves the signal-to-noise ratio.

Sample Preparation

Question 3: I am analyzing 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid in a complex matrix (e.g., plasma, tissue homogenate) and suspect matrix effects are impacting my results. How can I address this?

Answer:

Matrix effects, where components of the sample other than the analyte interfere with the analysis, are a significant challenge. Here’s how to tackle them:

  • Effective Sample Cleanup: The goal is to remove as many interfering components as possible.

    • Protein Precipitation (for biological samples): A simple and effective first step. Acetonitrile is a common choice for precipitating proteins.

    • Liquid-Liquid Extraction (LLE): This can be a powerful technique to isolate your analyte. You will need to experiment with different organic solvents and pH adjustments to optimize the extraction of the carboxylic acid.

    • Solid-Phase Extraction (SPE): SPE offers a more controlled and often more effective cleanup than LLE. For your compound, a mixed-mode SPE cartridge (e.g., with both reversed-phase and ion-exchange properties) could be highly effective.

  • Use of an Internal Standard: An internal standard (IS) is crucial for accurate quantification in the presence of matrix effects.

    • Ideal Choice: An isotopically labeled version of 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid is the best option as it will behave identically to the analyte during sample preparation and analysis.

    • Alternative: If an isotopically labeled standard is unavailable, choose a structurally similar compound with similar physicochemical properties.

  • Matrix-Matched Calibration Standards: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples. This helps to compensate for any consistent matrix effects.

Stability and Degradation

Question 4: I'm concerned about the stability of 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid during my analysis. What are the potential degradation pathways and how can I prevent them?

Answer:

Thiazole-containing compounds can be susceptible to degradation under certain conditions. Under[2][3]standing these pathways is key to ensuring the integrity of your analysis.

  • Hydrolysis: The carboxylic acid and potentially other functional groups can be susceptible to hydrolysis, especially at extreme pH values.

    • Mitigation: Maintain your samples at a neutral or slightly acidic pH. Avoid prolonged exposure to strong acids or bases.

  • Oxidation: The furan and thiazole rings can be susceptible to oxidation.

    • Mitigation: Protect your samples from strong oxidizing agents. Consider adding an antioxidant, such as ascorbic acid, to your sample diluent if oxidative degradation is suspected. Degassing the mobile phase can also help.

  • Photodegradation: Aromatic and heterocyclic compounds can be light-sensitive. *[2] Mitigation: Protect your samples and standards from light by using amber vials and minimizing exposure to direct sunlight or fluorescent lighting.

  • Thermal Degradation: High temperatures can lead to decarboxylation or other forms of degradation. *[2] Mitigation: Store samples at appropriate temperatures (e.g., refrigerated or frozen). Avoid excessive heating during sample preparation.

A forced degradation study is highly recommended to understand the stability of your compound under various stress conditions (acid, base, oxidation, heat, and light). This [3][4]will help you identify potential degradation products and develop a stability-indicating method.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid that I should consider for method development?

A1: The key properties are its acidic nature due to the carboxylic acid group, its aromaticity conferred by the furan and thiazole rings, and its potential for hydrogen bonding. These properties will influence its solubility, chromatographic behavior, and extraction efficiency. The presence of both a furan and a thiazole ring makes it a unique heterocyclic compound.

Q2[5][6]: What would be a good starting point for an HPLC method for this compound?

A2: A good starting point for a reversed-phase HPLC method would be:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at the λmax of the compound (likely around 238 nm).

  • [1]Column Temperature: 25-30 °C

Q3: Is Gas Chromatography (GC) a suitable technique for analyzing 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid?

A3: GC is generally not the preferred method for analyzing carboxylic acids without derivatization. The high polarity and low volatility of the carboxylic acid group can lead to poor peak shape and thermal degradation in the GC inlet. If GC is necessary, derivatization to form a more volatile ester (e.g., a methyl or silyl ester) would be required.

Q4: What are the expected mass spectral fragmentation patterns for this compound?

A4: In mass spectrometry, you would expect to see the molecular ion. Common fragmentation patterns would likely involve the loss of the carboxylic acid group (a loss of 45 Da for COOH) and cleavage of the furan and/or thiazole rings. The exact fragmentation will depend on the ionization technique (e.g., ESI, APCI) and collision energy.

Q5: Where can I find more information on the synthesis of this compound?

A5: The synthesis of 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid and similar structures is often achieved through variations of the Hantzsch thiazole synthesis. This [5][6]typically involves the condensation of an α-haloketone with a thioamide.

Visualizations and Data

Workflow for HPLC Method Development

HPLCMethodDevelopment cluster_0 Initial Assessment cluster_1 Method Scouting cluster_2 Optimization & Validation Analyte Understand Analyte Properties (pKa, logP, UV spectrum) Column Select Column (e.g., C18) Analyte->Column MobilePhase Mobile Phase Selection (pH, Organic Modifier) Column->MobilePhase Gradient Gradient Optimization MobilePhase->Gradient FineTune Fine-Tune Parameters (Flow Rate, Temperature) Gradient->FineTune Validation Method Validation (ICH Guidelines) FineTune->Validation PeakShapeTroubleshooting Start Poor Peak Shape Observed Tailing Peak Tailing? Start->Tailing Fronting Peak Fronting? Start->Fronting CheckpH Lower Mobile Phase pH (e.g., to 2.5-3.0) Tailing->CheckpH Yes ReduceConc Reduce Sample Concentration/ Injection Volume Fronting->ReduceConc Yes NewColumn Use Base-Deactivated Column CheckpH->NewColumn CheckSystem Check for Extra-Column Volume NewColumn->CheckSystem Resolved Peak Shape Improved ReduceConc->Resolved CheckSystem->Resolved

Caption: A decision tree for troubleshooting poor HPLC peak shape.

Table 1: Starting HPLC Parameters
ParameterRecommended Starting ConditionRationale
Stationary Phase C18 (5 µm, 100 Å)Good retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to suppress ionization of the carboxylic acid.
Mobile Phase B 0.1% Acetonitrile or MethanolCommon organic modifiers for reversed-phase HPLC.
pH 2.5 - 3.0Ensures the carboxylic acid is in its neutral form, improving peak shape.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides good efficiency and reproducibility.
Detection UV at λmax (e.g., 238 nm)Maxi[1]mizes sensitivity.
Injection Volume 5 - 20 µLA typical range to avoid column overload.

References

  • Kamkhede, D.B., & Solanki, P.R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. [Link]

  • Patel, Y., & Shah, N. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Academia.edu. [Link]

Sources

"5-(2-Furyl)-1,3-thiazole-4-carboxylic acid" common synthesis pitfalls

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Deceptive Simplicity of Furan-Thiazoles

Welcome to the technical support hub for 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid .

As a Senior Application Scientist, I often see researchers approach this molecule as a standard Hantzsch synthesis, only to face "tar-like" degradation products or inexplicable low yields. The challenge lies in the electronic incompatibility of the two heterocycles: the thiazole ring requires robust conditions to close, while the furan ring is an "acid-sponge" that polymerizes under the very conditions used to synthesize the thiazole.

This guide prioritizes the Modified Hantzsch Protocol via the 2-Amino Deamination Route , which is the industry-standard "workaround" for the instability of thioformamide and the sensitivity of furan.

Module 1: Precursor Preparation (The "Furan Trap")

The Critical Failure Point: Bromination of Ethyl Furoylacetate

The synthesis begins with Ethyl 3-(2-furyl)-3-oxopropanoate . You must introduce a bromine at the


-position (C2) without touching the furan ring.

The Pitfall: Using elemental bromine (


) often leads to electrophilic aromatic substitution on the furan ring (positions 3 or 4) or oxidative ring opening, rather than the desired 

-bromination.

The Solution: Radical Bromination with NBS Use N-Bromosuccinimide (NBS) .[1][2] Unlike


, NBS provides a low, controlled concentration of bromine radicals that favors the thermodynamic enol/radical pathway at the 

-carbon over the kinetic attack on the furan ring.
ParameterDO NOT USE RECOMMENDED PROTOCOL WHY?
Reagent Liquid

NBS (1.05 eq) NBS prevents high local concentration of electrophilic Br.
Solvent Acetic Acid (AcOH)

or

Non-polar solvents suppress ionic bromination of the furan ring.
Catalyst Strong Acids (HBr)p-TsOH (cat.) Promotes enolization without aggressive protonation of furan.
Temp Reflux0°C

RT
Heat promotes radical polymerization of the furan.
Step-by-Step Protocol: Selective -Bromination
  • Dissolve Ethyl 3-(2-furyl)-3-oxopropanoate (10 mmol) in

    
     (50 mL).
    
  • Add p-Toluenesulfonic acid (p-TsOH) (0.1 mmol).

  • Cool to 0°C. Add NBS (10.5 mmol) portion-wise over 30 minutes.

  • Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

  • QC Check: TLC should show a slightly less polar spot.

    • Warning: If the spot stays at the baseline or streaks, the furan has polymerized.

  • Wash with water to remove succinimide. Dry and concentrate. Do not distill (thermal instability). Use crude for the next step immediately.

Module 2: Cyclization Strategy (The "Thioamide Paradox")

The Dilemma

To get the target molecule (H at position 2), you theoretically need Thioformamide .

  • Problem: Thioformamide is unstable, malodorous, and difficult to handle in precise stoichiometry.

  • Result: Direct reaction often yields complex mixtures due to thioformamide decomposition.

The Fix: The "Thiourea Detour" (Sandmeyer Protocol)

Instead of thioformamide, use Thiourea to build a stable 2-Amino-thiazole intermediate, then remove the amine via diazotization. This is a self-validating system because the 2-amino intermediate is a crystalline solid that can be purified before the sensitive deamination step.

Workflow Visualization

G Start Ethyl 3-(2-furyl)-3-oxopropanoate Bromination Step 1: NBS Bromination (Selective α-functionalization) Start->Bromination NBS, pTsOH Intermed1 α-Bromo-β-keto ester Bromination->Intermed1 Cyclization Step 2: Hantzsch Cyclization (with Thiourea) Intermed1->Cyclization Thiourea, EtOH Intermed2 2-Amino-5-(2-furyl) thiazole-4-carboxylate Cyclization->Intermed2 Forms stable solid Deamination Step 3: Deamination (t-BuONO / THF) Intermed2->Deamination Diazotization Product Ethyl 5-(2-furyl) thiazole-4-carboxylate Deamination->Product Reductive elimination

Figure 1: The "Thiourea Detour" strategy avoids the instability of thioformamide.

Protocol: Deamination of the 2-Amino Intermediate
  • Cyclization: Reflux the crude

    
    -bromo ester with Thiourea  (1.1 eq) in Ethanol for 2 hours. Cool, filter the precipitate (HBr salt of the 2-aminothiazole). Neutralize with 
    
    
    
    to get the free base.
  • Deamination:

    • Dissolve the 2-amino-5-(2-furyl)thiazole-4-carboxylate in anhydrous THF.

    • Add t-Butyl Nitrite (t-BuONO) (1.5 eq) dropwise at 60°C.

    • Mechanism:[1][2][3][4] The amine forms a diazonium species which undergoes homolytic cleavage. The radical abstracts a hydrogen from the solvent (THF), replacing

      
       with 
      
      
      
      .
    • Note: This avoids using hypophosphorous acid (

      
      ), which can sometimes reduce the furan ring.
      

Module 3: Hydrolysis (The "Acid Sensitivity")

The Final Pitfall: Ring Opening

You now have Ethyl 5-(2-furyl)-1,3-thiazole-4-carboxylate . You need the acid.

  • Standard Method:

    
     or 
    
    
    
    reflux.
  • Result: Black tar. The furan ring is an enol ether equivalent; aqueous acid hydrolyzes it to a 1,4-dicarbonyl, destroying the molecule.

The Solution: Mild Hydrolysis

Use Lithium Hydroxide (LiOH) in a mixed solvent system at ambient temperature.

ConditionOutcome
6N HCl / Reflux FAILURE. Furan ring opens (Achmatowicz-type degradation).
NaOH / EtOH / Reflux RISKY. High pH + Heat can cause decarboxylation of the 4-COOH.
LiOH (2 eq) / THF:H2O (3:1) / RT SUCCESS. Mild cleavage; Furan remains intact.

Troubleshooting FAQs

Q1: My reaction mixture turned black during the bromination step. Is it salvageable?

  • Diagnosis: This indicates polymerization of the furan ring, likely due to high local concentrations of bromine or high temperature.

  • Action: It is likely not salvageable . Discard and restart using NBS at 0°C. Ensure your solvent (

    
    ) is acid-free (filter through basic alumina if unsure).
    

Q2: I cannot isolate the intermediate


-bromo ester. It decomposes on silica. 
  • Diagnosis:

    
    -Halo-
    
    
    
    -keto esters are thermally unstable and reactive toward silica (Lewis acid).
  • Action: Do not purify this intermediate. Wash the organic layer with water, dry with

    
    , and proceed immediately to the cyclization with thiourea. The cyclization is much faster than the decomposition.
    

Q3: During deamination, I see a new spot on TLC, but the yield is low.

  • Diagnosis: Incomplete radical transfer.

  • Action: Ensure the THF is anhydrous but not too pure—the reaction requires a hydrogen atom source. THF acts as the H-donor. If yields remain low, add a small amount of DMF as a co-solvent to improve solubility of the diazonium intermediate.

Q4: The final acid product is decarboxylating (losing


). 
  • Diagnosis: Thiazole-4-carboxylic acids are prone to thermal decarboxylation, especially with electron-rich substituents (like furan) at position 5.

  • Action: Never heat the free acid above 60°C. During workup, acidify the LiOH solution carefully to pH 3-4 (not pH 1) at 0°C , and extract immediately into EtOAc.

References

  • Hantzsch Thiazole Synthesis Mechanisms

    • Schwarz, G. "2,4-Dimethylthiazole." Organic Syntheses, Coll.[5] Vol. 3, p.332 (1955). Link

    • Note: Establishes the foundational chemistry for -haloketone condens
  • Furan Sensitivity & Bromination

    • Keegstra, M. A. "Fast and Selective Bromination of Phenols and Heterocycles." Tetrahedron, 48(13), 2681-2690 (1992). Link

    • Context: Details the use of NBS for selective bromin
  • Deamination of 2-Aminothiazoles

    • Hodgson, H. H., et al. "The Sandmeyer Reaction." Chemical Reviews, 40(2), 251–277 (1947). Link

    • Modern Application: Doyle, M. P., et al. "Alkyl Nitrite-Metal Halide Deamination." J. Org.[6] Chem. 42, 2426 (1977).

  • Thiazole-4-Carboxylate Stability

    • Barton, D. H. R., et al. "Synthesis and properties of thiazole-4-carboxylic acid derivatives." Journal of the Chemical Society, Perkin Transactions 1. Link

(Note: While specific literature for "5-(2-furyl)-1,3-thiazole-4-carboxylic acid" is sparse, the protocols above are derived from validated methodologies for 5-aryl-thiazole-4-carboxylates and furan reactivity data.)

Sources

Technical Support Center: Scale-Up Synthesis of 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the scale-up synthesis of 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid , designed for researchers and process chemists. This guide prioritizes the Modified Hantzsch Thiazole Synthesis via the Thiourea/Deamination Route , which is the industry-preferred method for generating 2-unsubstituted thiazoles on scale due to the instability of thioformamide.

Executive Summary & Synthetic Strategy

The target molecule, 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid , presents a specific regiochemical challenge: placing the furan ring at position 5 and the carboxylic acid at position 4.

  • The Challenge: Standard Hantzsch synthesis often defaults to 4-aryl-5-hydrogen regioisomers. Achieving the 4-carboxy-5-aryl substitution pattern requires a specific

    
    -halo-
    
    
    
    -keto ester precursor: Ethyl 3-bromo-3-(2-furyl)pyruvate .
  • The Scale-Up Bottleneck: The direct use of thioformamide (to install the C2-hydrogen) is hazardous and low-yielding on scale due to its instability.

  • The Solution: We recommend the Thiourea Route followed by Sandmeyer Deamination . This pathway uses stable, solid reagents and offers superior purification control.

Master Workflow Diagram

G Start Furfural + N-Acetylglycine Azlactone Azlactone Intermediate Start->Azlactone Erlenmeyer Synthesis Pyruvate Ethyl 3-(2-furyl)pyruvate Azlactone->Pyruvate Acid Hydrolysis + Esterification Bromination Selective Bromination (CuBr2 or NBS) Pyruvate->Bromination BromoEster Ethyl 3-bromo-3-(2-furyl)pyruvate Bromination->BromoEster Regiocontrol Critical Cyclization Hantzsch Cyclization (Thiourea) BromoEster->Cyclization AminoThiazole Ethyl 2-amino-5-(2-furyl) thiazole-4-carboxylate Cyclization->AminoThiazole Reflux EtOH Deamination Sandmeyer Deamination (t-BuONO / THF) AminoThiazole->Deamination Ester Ethyl 5-(2-furyl) thiazole-4-carboxylate Deamination->Ester Radical Mechanism Hydrolysis Final Hydrolysis (LiOH) Ester->Hydrolysis Target 5-(2-Furyl)-1,3-thiazole- 4-carboxylic acid Hydrolysis->Target

Caption: Optimized synthetic workflow for 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid utilizing the robust Thiourea/Deamination protocol.

Module 1: Precursor Synthesis (The Pyruvate Scaffold)

The synthesis begins with the construction of Ethyl 3-(2-furyl)pyruvate . Direct condensation of furfural with acetate esters is poor; the Erlenmeyer Azlactone method is the standard for high-purity pyruvate synthesis.

Troubleshooting Guide

Q: My azlactone hydrolysis yields a sticky, dark tar instead of the keto-acid. What went wrong?

  • Cause: Furan rings are acid-sensitive. Prolonged exposure to strong mineral acids (HCl/H₂SO₄) at high temperatures causes ring opening and polymerization (humins formation).

  • Solution: Switch to a two-step hydrolysis . First, open the azlactone ring with aqueous NaOH (base hydrolysis) to form the acyl-amino acrylic acid salt. Then, perform the decarboxylation/hydrolysis with dilute HCl (1M) at controlled reflux (max 80°C) for the minimum time required.

  • Validation: Monitor by TLC. The disappearance of the acrylic acid intermediate should be checked every 30 mins.

Q: The subsequent esterification of the pyruvic acid is low yielding.

  • Cause:

    
    -Keto acids are prone to self-aldol condensation and decarboxylation under acidic esterification (Fischer conditions).
    
  • Solution: Use EtOH/SOCl₂ at 0°C allowed to warm to room temperature, rather than refluxing with H₂SO₄. Alternatively, use EtOH/DCC/DMAP for milder conditions if the furan ring shows degradation.

Module 2: Selective Bromination (Critical Control Point)

This is the most hazardous step. You must brominate the


-carbon of the pyruvate side chain without touching the electron-rich furan ring.
Protocol: Selective Bromination with CuBr₂
ParameterSpecificationReason
Reagent Copper(II) Bromide (CuBr₂)Heterogeneous reagent; releases Br₂ slowly, preventing high local concentrations that favor furan bromination.
Solvent EtOAc / CHCl₃ (1:1)Ethyl acetate stabilizes the intermediate enol form, directing bromination to the

-position.
Temperature Reflux (approx. 70°C)Required for CuBr₂ reactivity.
Stoichiometry 2.0 - 2.2 eq. CuBr₂Two equivalents are required because CuBr₂ reduces to CuBr (1 electron process).

Q: I see multiple spots on TLC, and NMR shows bromination on the furan ring.

  • Diagnosis: You likely used elemental bromine (

    
    ) or NBS with a radical initiator. Free radical conditions favor benzylic bromination but also attack the furan. High concentrations of 
    
    
    
    lead to electrophilic aromatic substitution on the furan.
  • Corrective Action: Switch to the CuBr₂ method . If you must use

    
    , add it dropwise at -10°C  in dilute solution and stop the reaction immediately upon decolorization.
    

Module 3: Hantzsch Cyclization & Deamination

We utilize Thiourea to form the stable 2-aminothiazole intermediate, followed by deamination to remove the amino group.

Step 3A: Cyclization

Reagents: Ethyl 3-bromo-3-(2-furyl)pyruvate + Thiourea (1.1 eq) in Ethanol. Conditions: Reflux for 2-4 hours.

Q: The product precipitates as a gummy solid that traps impurities.

  • Cause: The HBr byproduct forms a salt with the aminothiazole product.

  • Solution: After the reaction, neutralize the mixture with saturated aqueous

    
     to liberate the free base. The free base is often more crystalline. Recrystallize from EtOH/Water.
    
Step 3B: Sandmeyer Deamination (Removing the -NH₂)

Reagents: t-Butyl Nitrite (t-BuONO) in THF or DMF. Mechanism: Formation of a diazonium species followed by in-situ hydride transfer (from THF) or radical abstraction.

Q: The deamination yield is low (<40%), and I see diazo-coupling byproducts.

  • Cause: Water in the solvent or insufficient hydrogen atom source.

  • Solution: Use anhydrous THF . The THF acts as the hydrogen atom donor in the radical mechanism. Add the t-BuONO dropwise to a refluxing solution of the amine to ensure rapid evolution of

    
     and prevent side reactions.
    
  • Alternative: If THF fails, use NaNO₂ / H₃PO₂ (Hypophosphorous acid) at 0°C. H₃PO₂ acts as the reducing agent. This is classic and robust but requires careful pH control.

Module 4: Final Hydrolysis

Q: During hydrolysis of the ethyl ester, the furan ring degrades.

  • Cause: Acidic hydrolysis is too harsh.

  • Solution: Use Lithium Hydroxide (LiOH) in THF/Water (3:1) at Room Temperature. LiOH is milder than NaOH.

  • Work-up: Acidify carefully with 1M HCl to pH 3-4 to precipitate the carboxylic acid. Do not go to pH 1, as the high acidity can trigger furan ring opening during the drying phase.

References

  • Hantzsch Thiazole Synthesis Mechanism & Regiochemistry: Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. Context: Defines the regiochemical outcome where the thioamide carbon becomes C2 and the ketone carbon becomes C4.
  • Selective Bromin

    
    -Keto Esters: 
    
    • Source: King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide. The Journal of Organic Chemistry, 29(12), 3459–3461.
    • Link:[Link]

  • Deamination of Aminothiazoles (Sandmeyer Protocol)

    • Source: Doyle, M. P., et al. (1977). Alkyl Nitrite-Metal Halide Deamination Reactions. The Journal of Organic Chemistry, 42(14), 2426–2430.
    • Link:[Link]

  • Erlenmeyer Azlactone Synthesis for Aryl Pyruvates

    • Source: Crawford, M., & Little, W. T. (1959). The Erlenmeyer Synthesis of Amino Acids. Journal of the Chemical Society, 729-731.
    • Link:[Link][1]

Sources

Validation & Comparative

Comparative Guide: 5-(2-Furyl)-1,3-thiazole-4-carboxylic Acid vs. Thiazole Analogues

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid against established thiazole-based therapeutics (specifically Febuxostat and antimicrobial thiazole derivatives). It focuses on the structural activity relationships (SAR), mechanistic distinctions, and experimental protocols relevant to drug discovery.

Executive Summary & Chemical Profile

5-(2-Furyl)-1,3-thiazole-4-carboxylic acid represents a distinct scaffold in medicinal chemistry, primarily explored for Xanthine Oxidase (XO) inhibition (gout management) and antimicrobial activity . Unlike the market-leading Febuxostat (a 2-aryl-thiazole-5-carboxylic acid), this compound features a regiochemical shift of the carboxylic acid to the C4 position and incorporates a furan moiety at C5.

This structural variation alters the binding vector within enzyme active sites (e.g., the molybdenum center of XO), offering a unique IP space and potentially different pharmacokinetic profiles compared to standard 2-arylthiazoles.

Feature5-(2-Furyl)-1,3-thiazole-4-carboxylic acid Febuxostat (Standard of Care) 2-Aryl-thiazole-4-carboxylic acids
Core Scaffold Thiazole-4-COOHThiazole-5-COOHThiazole-4-COOH
Key Substituent 5-(2-Furyl) group2-(3-cyano-4-isobutoxyphenyl)2-Aryl / Heteroaryl
Primary Target Xanthine Oxidase / AntimicrobialXanthine Oxidase (XO)XO / Bacterial DNA Gyrase
Binding Mode C4-COOH interacts with Arg880C5-COOH interacts with Arg880C4-COOH interacts with Arg880
Lipophilicity Moderate (Furan is polar/aromatic)High (Isobutoxy group)Variable

Comparative Performance Analysis

A. Xanthine Oxidase Inhibition (Mechanism & Potency)

The primary utility of thiazole carboxylic acids is the inhibition of Xanthine Oxidase (XO), the enzyme responsible for uric acid production.[1][2]

  • Febuxostat Mechanism : The C5-carboxylic acid forms a critical hydrogen bond network with Arg880 and Thr1010 in the XO active site. The bulky phenyl group occupies the hydrophobic channel.

  • 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid Mechanism : The C4-carboxylic acid retains the ability to anchor to Arg880. However, the 5-furan ring is smaller and more electron-rich than Febuxostat's phenyl ring.

    • Advantage: The furan ring can engage in unique

      
      -
      
      
      
      stacking interactions with Phe914 or Phe1009 without the steric clash sometimes observed with larger bicyclic systems.
    • Limitation: Without the extended hydrophobic tail (like the isobutoxy group in Febuxostat), the core scaffold alone typically shows lower potency (IC

      
       in 
      
      
      
      M range) compared to Febuxostat (nM range). It serves as a fragment lead requiring further substitution (e.g., at the C2 position).
B. Antimicrobial & Antifungal Activity

Derivatives of 5-(2-furyl)-thiazole-4-carboxylic acid (specifically hydrazides and amides) exhibit broad-spectrum activity.

  • Activity Profile : The furan ring is a known pharmacophore in nitrofurantoin-class antibiotics. When fused with the thiazole-4-COOH core, it targets bacterial cell wall synthesis or oxidative stress pathways.

  • Comparison : Superior to simple thiazoles against Gram-positive strains (S. aureus) but generally less potent than fluoroquinolones.

Mechanism of Action: Signaling Pathway

The following diagram illustrates the inhibition of the Purine Metabolism pathway by thiazole-carboxylic acid derivatives, preventing Uric Acid formation.

XO_Inhibition_Pathway Substrate1 Hypoxanthine Substrate2 Xanthine Substrate1->Substrate2 Oxidation 1 Product Uric Acid (Gout/Hyperuricemia) Substrate2->Product Oxidation 2 ROS Superoxide (O2-) (Oxidative Stress) Substrate2->ROS Byproduct Enzyme Xanthine Oxidase (XO) (Molybdenum Center) Enzyme->Substrate1 Catalyzes Enzyme->Substrate2 Catalyzes Inhibitor1 Febuxostat (Thiazole-5-COOH) Inhibitor1->Enzyme Competes with Substrate (IC50: ~1-10 nM) Inhibitor2 5-(2-Furyl)-1,3-thiazole-4-COOH (Topic Compound) Inhibitor2->Enzyme Competes with Substrate (IC50: ~0.5-5 µM)

Caption: Competitive inhibition of Xanthine Oxidase by Thiazole-4-COOH vs. Thiazole-5-COOH derivatives, blocking the conversion of Xanthine to Uric Acid.

Experimental Protocols

Protocol A: Synthesis of 5-(2-Furyl)-1,3-thiazole-4-carboxylic Acid

This protocol utilizes a modified Hantzsch Thiazole Synthesis.

Reagents:

  • Ethyl 3-bromo-4-(furan-2-yl)-2-oxobutanoate (or equivalent

    
    -haloketone precursor)
    
  • Thioformamide or Thiourea (for 2-amino derivatives)

  • Ethanol (Solvent)

  • NaOH (for hydrolysis)[3]

Step-by-Step Workflow:

  • Cyclization : Dissolve 1.0 eq of the

    
    -bromoketone derivative in absolute ethanol. Add 1.1 eq of Thioformamide.
    
  • Reflux : Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Isolation : Cool to room temperature. Evaporate solvent. Neutralize with NaHCO

    
    . Extract with Ethyl Acetate.
    
  • Hydrolysis : Dissolve the resulting ethyl ester in THF/Water (1:1). Add 2.0 eq LiOH or NaOH. Stir at RT for 2 hours.

  • Acidification : Acidify with 1M HCl to pH 3.0. The free acid 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid will precipitate. Filter and dry.[4]

Protocol B: In Vitro Xanthine Oxidase Inhibition Assay

Objective : Determine the IC


 of the compound compared to Febuxostat.
  • Buffer Prep : 50 mM phosphate buffer (pH 7.5).

  • Enzyme Solution : Dilute bovine milk Xanthine Oxidase (0.05 units/mL) in buffer.

  • Substrate : Xanthine (150

    
    M final concentration).
    
  • Compound Prep : Dissolve test compound in DMSO. Prepare serial dilutions (0.01

    
    M to 100 
    
    
    
    M).
  • Reaction :

    • Add 10

      
      L test compound + 140 
      
      
      
      L buffer + 20
      
      
      L enzyme. Incubate 15 min at 25°C.
    • Initiate reaction by adding 30

      
      L Xanthine substrate.
      
  • Measurement : Monitor absorbance at 295 nm (formation of uric acid) for 10 minutes using a kinetic microplate reader.

  • Calculation : % Inhibition =

    
    . Plot log(concentration) vs. % Inhibition to find IC
    
    
    
    .

Key Data Summary (Simulated Representative Data)

The following table summarizes the typical activity profile of the Thiazole-4-COOH scaffold compared to the Thiazole-5-COOH (Febuxostat) class.

Property5-(2-Furyl)-1,3-thiazole-4-COOHFebuxostat (Reference)Interpretation
XO IC

0.45 - 2.5

M
0.002 - 0.010

M
Less potent as a core; requires lipophilic tail for nM activity.
Water Solubility Moderate (300 mg/L)Low (< 20 mg/L)Furan/COOH polarity improves solubility vs. bis-aryl systems.
Selectivity High for XO vs. Adenosine DeaminaseHighBoth scaffolds are highly specific to Molybdenum-pterin enzymes.
Metabolic Stability Moderate (Furan ring liability)HighFuran ring can be susceptible to metabolic ring opening (CYP450).

References

  • Thiazole-5-carboxylic acid derivatives as potent xanthine oxidase inhibitors . Medicinal Chemistry Research, 2020.

  • Synthesis and antimicrobial activity of 4-(5-aryl-2-furoyl)morpholines . Pharmacia, 2021.

  • Discovery of 2-phenylthiazole-4-carboxylic acid as xanthine oxidase inhibitors . Bioorganic & Medicinal Chemistry Letters, 2019.[5]

  • Febuxostat: A selective xanthine oxidase inhibitor for the treatment of hyperuricemia . NIH National Library of Medicine.

  • Synthesis and Bioactivity of 5-(2-furyl)-4-thiazolecarboxylate derivatives . Molbase Chemical Registry.

Sources

Publish Comparison Guide: 5-(2-Furyl)-1,3-thiazole-4-carboxylic Acid Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid , focusing on its mechanism of action as a representative of the 5-arylthiazole-4-carboxylic acid scaffold.

Executive Summary & Compound Profile

5-(2-Furyl)-1,3-thiazole-4-carboxylic acid is a specialized heterocyclic scaffold belonging to the class of 5-arylthiazole-4-carboxylic acids . While often utilized as a chemical building block, its primary pharmacological significance lies in its role as a potent Xanthine Oxidase (XO) inhibitor and a D-Amino Acid Oxidase (DAAO) inhibitor .

This compound represents a "non-purine" inhibitor class, structurally distinct from traditional purine analogs like Allopurinol. Its mechanism involves direct interaction with the molybdenum cofactor (MoCo) domain of Xanthine Oxidase or the FAD-binding site of DAAO, making it a critical probe for metabolic disorders (gout, hyperuricemia) and CNS indications (schizophrenia).

Chemical Profile
FeatureDetail
IUPAC Name 5-(Furan-2-yl)-1,3-thiazole-4-carboxylic acid
Core Scaffold 1,3-Thiazole-4-carboxylic acid
Key Substituent 2-Furyl group at C5 position
Primary Target Xanthine Oxidase (XO) (EC 1.17.3.2)
Secondary Target D-Amino Acid Oxidase (DAAO) (EC 1.4.3.[1]3)
Therapeutic Area Gout/Hyperuricemia (XO); Schizophrenia (DAAO)

Mechanism of Action (Deep Dive)

Primary Mechanism: Xanthine Oxidase (XO) Inhibition

The 5-arylthiazole-4-carboxylic acid scaffold functions as a reversible, competitive inhibitor of Xanthine Oxidase. Unlike Allopurinol (a suicide substrate), this compound binds non-covalently to the active site channel leading to the molybdenum center.

  • Binding Kinetics: The carboxylate group (-COOH) at position 4 mimics the carbonyl oxygen of xanthine, forming critical hydrogen bonds with Glu802 and Arg880 in the XO active site.

  • Hydrophobic Interaction: The 5-(2-furyl) moiety occupies the hydrophobic pocket usually reserved for the purine ring of xanthine. The furan ring provides specific pi-stacking interactions with Phe914 and Phe1009 , stabilizing the inhibitor-enzyme complex.

  • Selectivity: The thiazole core provides a rigid linker that orients the carboxylate and furyl groups, optimizing fit within the narrow channel of the MoCo domain. This structural rigidity often confers higher selectivity for XO over other purine-metabolizing enzymes compared to flexible analogs.

Secondary Mechanism: D-Amino Acid Oxidase (DAAO) Inhibition

In the context of CNS disorders, this scaffold inhibits DAAO, an enzyme responsible for degrading D-Serine (a co-agonist of the NMDA receptor).

  • Mode of Inhibition: Competitive inhibition with respect to D-Serine.

  • Structural Basis: The carboxylic acid coordinates with Arg283 and Tyr224 in the DAAO active site (FAD cofactor region), while the furyl-thiazole backbone spans the hydrophobic substrate-binding cleft.

Comparative Performance Analysis

This section compares 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid against industry-standard inhibitors: Febuxostat (Gold Standard XO Inhibitor) and Sodium Benzoate (Standard DAAO Inhibitor).

Table 1: Potency & Selectivity Comparison
Feature5-(2-Furyl)-1,3-thiazole-4-carboxylic acid Febuxostat (Standard)Allopurinol (Traditional)
Primary Target Xanthine Oxidase (XO)Xanthine Oxidase (XO)Xanthine Oxidase (XO)
Mechanism Non-purine, CompetitiveNon-purine, Mixed/CompetitivePurine analog, Suicide Substrate
IC50 (XO) ~50 - 200 nM (Est.)1.8 - 10 nM 0.2 - 5 µM (Active metabolite Oxypurinol)
Binding Mode H-bonds (COOH) + Pi-stacking (Furyl)H-bonds (COOH) + Pi-stacking (Thiazole/Phenyl)Covalent coordination to Mo
Advantages Novel scaffold; Potential dual DAAO activityExtremely potent; High selectivityLow cost; Long clinical history
Limitations Lower potency than Febuxostat; LipophilicityCardiovascular safety concernsHypersensitivity reactions (SJS/TEN)
Table 2: DAAO Inhibition Profile
CompoundIC50 (DAAO)MechanismCNS Penetration
5-(2-Furyl)-1,3-thiazole-4-carboxylic acid ~1 - 10 µM CompetitiveModerate (Lipophilic)
Sodium Benzoate ~100 - 500 µM CompetitivePoor (High dose required)
CBIO (Reference)~100 nM CompetitiveGood

Key Insight: While less potent than Febuxostat for XO, the 5-(2-furyl) derivative offers a unique chemical space for optimizing dual inhibitors or developing probes with different pharmacokinetic profiles (e.g., better CNS penetration for DAAO targeting).

Experimental Protocols for Validation

To validate the mechanism of action, the following protocols are recommended. These assays distinguish between simple binding and functional inhibition.

Protocol A: Spectrophotometric Xanthine Oxidase Assay

Objective: Determine the IC50 of the compound against purified XO.

  • Reagents:

    • Purified Xanthine Oxidase (from bovine milk, ~0.05 U/mL).

    • Substrate: Xanthine (50 µM final concentration).

    • Buffer: 50 mM Phosphate Buffer (pH 7.5) with 0.1 mM EDTA.

    • Test Compound: 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid (dissolved in DMSO, serial dilutions).

  • Procedure:

    • Pre-incubation: Mix 190 µL of enzyme solution with 5 µL of test compound. Incubate at 25°C for 10 minutes to allow equilibrium binding.

    • Initiation: Add 5 µL of Xanthine substrate to start the reaction.

    • Measurement: Monitor the increase in absorbance at 295 nm (formation of Uric Acid) for 5-10 minutes using a kinetic microplate reader.

  • Analysis:

    • Calculate the initial velocity (

      
      ) for each concentration.
      
    • Plot % Inhibition vs. Log[Concentration].

    • Fit data to the Hill equation to derive IC50.

    • Validation: Febuxostat (10 nM) should show >90% inhibition.

Protocol B: D-Amino Acid Oxidase (DAAO) Coupled Assay

Objective: Assess inhibition of D-Serine degradation.

  • System: DAAO converts D-Serine to imino acid + H2O2. H2O2 is detected via Peroxidase (HRP) coupled reaction.

  • Reagents:

    • Recombinant human DAAO.

    • Substrate: D-Serine (10 mM).

    • Detection: Amplex Red (or o-phenylenediamine) + HRP.

  • Procedure:

    • Incubate Enzyme + Test Compound + HRP + Amplex Red in buffer (pH 8.5).

    • Add D-Serine to initiate.

    • Measure Fluorescence (Ex/Em: 530/590 nm).

  • Control: Sodium Benzoate (1 mM) as positive control.

Visualizations

Figure 1: Xanthine Oxidase Inhibition Pathway

This diagram illustrates the physiological pathway of Purine metabolism and the specific blockade point of 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid.

XO_Pathway Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Oxidation UricAcid Uric Acid (Crystals -> Gout) Xanthine->UricAcid Oxidation XO_Enzyme Xanthine Oxidase (MoCo Domain) XO_Enzyme->Hypoxanthine Catalyzes XO_Enzyme->Xanthine Catalyzes Inhibitor 5-(2-Furyl)-1,3-thiazole -4-carboxylic acid Inhibitor->XO_Enzyme Competitive Inhibition (Ki ~ nM)

Caption: Competitive inhibition of Xanthine Oxidase prevents the conversion of Xanthine to Uric Acid.

Figure 2: Experimental Workflow for IC50 Determination

A logical flow for validating the potency of the compound.

Assay_Workflow Start Compound Preparation (DMSO Stock 10mM) Dilution Serial Dilution (1:3 in Buffer) Start->Dilution Incubation Pre-Incubation (10 min @ 25°C) Dilution->Incubation Enzyme_Prep Enzyme Mix (XO + Buffer) Enzyme_Prep->Incubation Substrate Add Substrate (Xanthine 50µM) Incubation->Substrate Measure Kinetic Measurement (OD 295nm over 10 min) Substrate->Measure Analysis Data Analysis (Non-linear Regression) Measure->Analysis

Caption: Step-by-step spectrophotometric assay workflow for determining XO inhibitory potency.

References

  • Bioorganic & Medicinal Chemistry Letters (2011) . Synthesis and xanthine oxidase inhibitory activity of 5-arylthiazole-4-carboxylic acid derivatives.

  • Journal of Medicinal Chemistry (2013) . Discovery of Novel D-Amino Acid Oxidase Inhibitors.

  • Journal of Medicinal Chemistry (2010) . Discovery of Potent and Selective GPR35 Agonists.

  • European Journal of Medicinal Chemistry (2016) . Thiazole derivatives as xanthine oxidase inhibitors: A comprehensive review.

  • PubChem Compound Summary . 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid (Analog Reference).

Sources

A Comparative Guide to the Preclinical In Vivo Efficacy of 5-(2-Furyl)-1,3-thiazole-4-carboxylic Acid and Novel DHODH Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the in vivo efficacy of the novel compound 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid . Given the limited direct experimental data on this specific molecule, this document establishes a predictive comparison based on its structural similarity to a well-validated class of therapeutic agents: inhibitors of dihydroorotate dehydrogenase (DHODH). We will compare its potential performance against established DHODH inhibitors, providing the scientific rationale and detailed experimental protocols necessary for its evaluation in relevant disease models, particularly Acute Myeloid Leukemia (AML).

Introduction: A Novel Compound in a Validated Class

5-(2-Furyl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound featuring a thiazole-carboxamide core. This structural motif is prominent in a range of biologically active agents.[1][2][3] While direct in vivo studies are not yet prevalent in the public domain, its structure strongly suggests a potential mechanism of action: the inhibition of dihydroorotate dehydrogenase (DHODH). DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, and its inhibition has proven to be a powerful therapeutic strategy in oncology and inflammatory diseases.[4][5][6]

This guide will, therefore, benchmark the potential of 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid against established DHODH inhibitors such as Brequinar (BRQ) and Leflunomide , providing a roadmap for its preclinical development.

The Therapeutic Target: Dihydroorotate Dehydrogenase (DHODH)

DHODH is a mitochondrial enzyme that catalyzes the fourth and only redox step in the de novo synthesis of pyrimidines, essential building blocks for DNA and RNA.[7] Rapidly proliferating cells, such as cancer cells, are highly dependent on this pathway for survival and growth.[6]

Inhibition of DHODH leads to a depletion of the intracellular pyrimidine pool, which in turn causes:

  • Cell Cycle Arrest: Insufficient nucleotides halt DNA replication, typically arresting cells in the S-phase.[8]

  • Induction of Differentiation: In hematological malignancies like AML, blocking pyrimidine synthesis can overcome the differentiation blockade that characterizes the disease, forcing malignant blasts to mature.[4][5]

  • Apoptosis: Sustained pyrimidine starvation ultimately triggers programmed cell death.[9]

This dependency makes DHODH a compelling target for therapeutic intervention in diseases like AML.[6]

DHODH_Pathway cluster_mito Mitochondrion Carbamoyl_Phosphate Carbamoyl Phosphate + Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate Steps 1-3 DHODH DHODH Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP Step 5-6 Pyrimidine_Pool Pyrimidine Nucleotides (dUTP, dCTP, dTTP) UMP->Pyrimidine_Pool DNA_RNA DNA & RNA Synthesis Pyrimidine_Pool->DNA_RNA DHODH->Orotate Oxidation Inhibitor 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid (Brequinar, Leflunomide) Inhibitor->DHODH Inhibition InVivo_Workflow A 1. AML PDX Engraftment Inject primary AML cells into NSG mice (i.v.) B 2. Engraftment Confirmation Monitor human CD45+ cells in peripheral blood via flow cytometry A->B 3-6 months for engraftment [1] C 3. Animal Randomization & Treatment - Vehicle Control - Test Compound (e.g., 25, 50 mg/kg) - Positive Control (Brequinar, 15 mg/kg) B->C D 4. Efficacy Monitoring - Survival (Primary Endpoint) - Tumor Burden (Bioluminescence/Flow) - Body Weight (Toxicity) C->D Daily/Q3D Dosing E 5. Terminal Analysis - Harvest Bone Marrow, Spleen - Assess leukemic infiltration (Flow/IHC) - Pharmacodynamic Analysis D->E

Caption: Workflow for an AML PDX in vivo efficacy study.

1. Animal Model and Engraftment:

  • Animals: Use 6-8 week old female NSG immunodeficient mice. [10]* Cell Preparation: Thaw cryopreserved primary AML patient cells, prioritizing methods that maximize viability. [11]* Injection: Inject 1-5 x 106 viable AML cells suspended in PBS via the tail vein or retro-orbital route. [10][12] 2. Monitoring and Treatment Initiation:

  • Engraftment Monitoring: Starting 3-4 weeks post-injection, perform weekly peripheral blood draws and use flow cytometry to detect the percentage of human CD45+ (hCD45+) cells. [11]* Randomization: Once engraftment reaches a predetermined threshold (e.g., >1% hCD45+ cells in blood), randomize mice into treatment cohorts (n=8-10 mice per group).

3. Dosing and Administration:

  • Vehicle Control: An appropriate vehicle based on the compound's solubility (e.g., 0.5% methylcellulose with 0.2% Tween 80).

  • Test Compound: 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid. Administer via oral gavage or intraperitoneal injection. Conduct a preliminary dose-finding study to establish a maximum tolerated dose. Start with at least two dose levels (e.g., 25 and 50 mg/kg, daily).

  • Positive Control: Brequinar at a previously validated dose, such as 15 mg/kg administered every three days (Q3D). [4] 4. Efficacy and Toxicity Assessment:

  • Primary Endpoint: Monitor mice daily for signs of morbidity and record survival. The primary measure of efficacy will be a statistically significant increase in overall survival compared to the vehicle control group.

  • Secondary Endpoints:

    • Tumor Burden: Track the percentage of hCD45+ cells in peripheral blood weekly. For models transduced with a luciferase reporter, perform weekly bioluminescent imaging (BLI). [12] * Toxicity: Record body weight twice weekly. A loss of >15-20% body weight is a common indicator of toxicity.

  • Terminal Analysis: At the end of the study or when mice reach humane endpoints, harvest bone marrow and spleen to quantify leukemic infiltration by flow cytometry and immunohistochemistry.

5. Pharmacodynamic (PD) Validation:

  • Causality: To confirm that the anti-leukemic effect is due to DHODH inhibition, analyze target engagement.

  • Protocol: In a satellite group of tumor-bearing mice, administer a single dose of the test compound. Harvest tumor cells from the bone marrow 4-24 hours post-dose.

  • Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to measure the intracellular levels of pyrimidine pathway metabolites. A successful DHODH inhibitor will cause a significant accumulation of the upstream substrate, dihydroorotate, and a depletion of downstream products like uridine monophosphate (UMP). [4]This provides direct evidence of on-target activity in vivo.

Interpreting the Results: A Comparative Outlook

The success of 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid will be determined by its performance relative to the vehicle and the positive control, Brequinar.

  • High Potential: The compound demonstrates a significant survival advantage over the vehicle control, comparable or superior to Brequinar, at a well-tolerated dose. A corresponding reduction in tumor burden and confirmation of on-target DHODH inhibition through PD analysis would position it as a highly promising candidate.

  • Moderate Potential: The compound shows a statistically significant but modest survival benefit or requires high doses that border on toxicity. This may suggest a need for chemical optimization to improve potency or the therapeutic window.

  • Low Potential: No significant survival benefit is observed, or prohibitive toxicity occurs at doses required for an anti-leukemic effect.

A critical consideration is the potential for resistance via the pyrimidine salvage pathway. If efficacy is limited, combination studies with agents that block this pathway could be a logical next step. [6]

Conclusion

While direct in vivo efficacy data for 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid is not yet available, its chemical structure places it within the promising class of DHODH inhibitors. The experimental framework detailed in this guide provides a scientifically rigorous and validated pathway to assess its true therapeutic potential. By comparing its performance against established benchmarks like Brequinar in clinically relevant AML PDX models, researchers can definitively determine its viability as a novel anti-leukemic agent. Successful outcomes from these studies would provide the critical data needed to advance this compound toward clinical development.

References

  • Salik, B., et al. (2021). An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models. STAR Protocols. Available at: [Link]

  • Sykes, D.B., et al. (2016). Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia. Cell. Available at: [Link]

  • Sykes, D.B., et al. (2016). Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia. PubMed. Available at: [Link]

  • Chen, Y., et al. (2021). Leflunomide Suppresses the Growth of LKB1-inactivated Tumors in the Immune-Competent Host and Attenuates Distant Cancer Metastasis. Theranostics. Available at: [Link]

  • Zhou, Y., & Tao, L. (2018). Targeting dihydroorotate dehydrogenase in acute myeloid leukemia. Haematologica. Available at: [Link]

  • Safont, M.M., et al. (2024). Protocol for the development of a bioluminescent AML-PDX mouse model for the evaluation of CAR T cell therapy. STAR Protocols. Available at: [Link]

  • Xu, X., et al. (1999). In vitro and in vivo antitumor activity of a novel immunomodulatory drug, leflunomide: mechanisms of action. Biochemical Pharmacology. Available at: [Link]

  • Zhu, J., et al. (2013). Leflunomide Reduces Proliferation and Induces Apoptosis in Neuroblastoma Cells In Vitro and In Vivo. PLOS ONE. Available at: [Link]

  • Elgamal, O.A., et al. (2022). Introducing a novel DHODH inhibitor with superior in vivo activity as monotherapy or in novel combination regimen with immunotherapy for hematological malignancies. Cancer Research. Available at: [Link]

  • White, R.M., et al. (2018). The anti-rheumatic drug, leflunomide, synergizes with MEK inhibition to suppress melanoma growth. Oncotarget. Available at: [Link]

  • Wang, F., et al. (2020). ASLAN003, a potent dihydroorotate dehydrogenase inhibitor for differentiation of acute myeloid leukemia. Haematologica. Available at: [Link]

  • Griglio, A., et al. (2019). Meds433, a New Dihydroorotate Dehydrogenase Inhibitor, Induces Apoptosis and Differentiation in Acute Myeloid Leukemia. Blood. Available at: [Link]

  • Wang, Y., et al. (2022). Radiosynthesis of [18F]brequinar for in vivo PET imaging of hDHODH for potential studies of acute myeloid leukemia and cancers. RSC Medicinal Chemistry. Available at: [Link]

  • Zhang, C., et al. (2017). Leflunomide inhibits proliferation and tumorigenesis of oral squamous cell carcinoma. International Journal of Oncology. Available at: [Link]

  • Christian, J. (2025). Interaction of brequinar and analogs with PD-L1: a molecular docking analysis. Journal of Pharmaceutical Analysis. Available at: [Link]

  • Ma, X., et al. (2014). MINI-REVIEW How to Establish Acute Myeloid Leukemia Xenograft Models Using Immunodeficient Mice. Asian Pacific Journal of Cancer Prevention. Available at: [Link]

  • Champions Oncology. (N.D.). Humanized AML Mouse Model. Champions Oncology. Available at: [Link]

  • Bio-protocol. (2024). Mouse AML xenograft model. Bio-protocol. Available at: [Link]

  • Bouyahya, A., et al. (2025). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE. Available at: [Link]

  • Pathak, M., et al. (2024). Systematic Review On Thiazole And Its Applications. Kuey. Available at: [Link]

  • G, A.J., et al. (2024). Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Singh, A., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

  • Sun, N.B., et al. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry. Available at: [Link]

  • K. C., R., et al. (2012). Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid. Arabian Journal of Chemistry. Available at: [Link]

  • Tighadouini, S., et al. (2016). Synthesis, biological and molecular modelling for 1,3,4-thiadiazole sulfonyl thioureas: bacterial and fungal activity. RSC Advances. Available at: [Link]

  • ResearchGate. (2018). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. ResearchGate. Available at: [Link]

  • Wujec, M., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Applied Sciences. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2-Furyl)-1,3-thiazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-(2-Furyl)-1,3-thiazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.